ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIVZIQTRTTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507519 | |
| Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77335-93-4 | |
| Record name | Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties, amphoteric nature, and capacity for hydrogen bonding make it a versatile scaffold in drug design.[3][4] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 77335-93-4). We will provide an in-depth exploration of its core chemical properties, from synthesis and reactivity to its spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular entity.
Core Molecular Structure and Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of a compound is the first step in its rational application in research and development.
Structural and General Data
The key identifying information and physicochemical properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 77335-93-4 | [5][6] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [5][6][7] |
| Molecular Weight | 230.26 g/mol | [5][6][7] |
| Appearance | Off-white to yellow crystalline powder (Predicted) | [8] |
| Melting Point | Data not available. Similar structures, like ethyl 5-methyl-1H-imidazole-4-carboxylate, melt at 204-206 °C.[8][9] | N/A |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.[2][3] | N/A |
| IUPAC Name | This compound | N/A |
Synthesis and Mechanistic Insight
The construction of the polysubstituted imidazole core is a classic challenge in organic chemistry. The most efficient methods are often multi-component reactions, which offer high atom economy and rapid access to molecular complexity.
Recommended Synthetic Approach: The Radziszewski Reaction
The Debus-Radziszewski imidazole synthesis is a powerful and versatile method for preparing substituted imidazoles.[10][11] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[12] This one-pot process is attractive for its operational simplicity and its ability to incorporate three distinct components into the final heterocyclic product.[13]
For the target molecule, This compound , the logical precursors for a Radziszewski-type synthesis are:
-
1,2-Dicarbonyl: Ethyl 2,3-dioxobutanoate
-
Aldehyde: Benzaldehyde
-
Ammonia Source: Ammonium acetate
The reaction proceeds by first forming a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring after cyclization and aromatization.[14] The use of ammonium acetate is particularly advantageous as it serves as both the ammonia donor and a mild acidic catalyst to facilitate the condensation steps.[15]
Caption: Proposed Radziszewski synthesis workflow.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Radziszewski reaction methodologies.[15]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (30 mL).
-
Reagent Addition: Add ethyl 2,3-dioxobutanoate (10 mmol, 1 eq.), benzaldehyde (10 mmol, 1 eq.), and ammonium acetate (20 mmol, 2 eq.).
-
Scientist's Note: Acetic acid serves as a polar protic solvent that facilitates the dissolution of reagents and the proton transfer steps inherent in the mechanism. An excess of ammonium acetate ensures a sufficient supply of ammonia for the condensation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound.
Spectroscopic and Analytical Profile
Structural elucidation is paramount. The following section details the expected spectroscopic data for verifying the identity and purity of the title compound.
Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Imidazole N-H | ~12.0 - 13.0 ppm (broad singlet) |
| Phenyl C-H (aromatic) | ~7.4 - 7.8 ppm (multiplet) | |
| Ethyl -O-CH₂ - | ~4.3 ppm (quartet, J ≈ 7.1 Hz) | |
| Imidazole CH₃ | ~2.5 ppm (singlet) | |
| Ethyl -CH₂-CH₃ | ~1.3 ppm (triplet, J ≈ 7.1 Hz) | |
| ¹³C NMR | Ester C =O | ~165 ppm |
| Imidazole C2, C4, C5 | ~148, 135, 125 ppm (approximate) | |
| Phenyl C (aromatic) | ~128 - 130 ppm | |
| Ethyl -O-C H₂- | ~60 ppm | |
| Ethyl -C H₃ | ~14 ppm | |
| Imidazole -C H₃ | ~12 ppm | |
| FT-IR | N-H Stretch (imidazole) | 3100 - 3300 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | ~3050 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850 - 2980 cm⁻¹ | |
| C=O Stretch (ester) | ~1710 cm⁻¹ | |
| C=N & C=C Stretch | 1500 - 1620 cm⁻¹ | |
| Mass Spec | [M+H]⁺ | m/z 231.1128 (Calculated) |
Protocol: Analytical Characterization
-
Sample Preparation: Dissolve a small amount of the purified product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for FT-IR analysis.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks, their multiplicities, and integrations.
-
Infrared Spectroscopy: Obtain the FT-IR spectrum and identify the key functional group vibrations, paying close attention to the N-H, C=O, and aromatic C=C stretching frequencies.
-
Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition, matching the observed m/z to the calculated value for C₁₃H₁₄N₂O₂.
Reactivity and Derivatization Potential
The true value of a scaffold lies in its potential for chemical modification. This compound possesses several reactive sites that can be exploited for the synthesis of new analogues in drug discovery programs.
Key Reactive Sites
-
Imidazole Nitrogen (N-1): The N-H proton is acidic (pKa ≈ 14) and can be deprotonated by a suitable base, allowing for subsequent N-alkylation or N-acylation.[17][18] This is a primary site for introducing diversity.
-
Imidazole Nitrogen (N-3): The lone pair on the sp²-hybridized nitrogen is basic, allowing the molecule to form salts with acids.[2]
-
Ester Carbonyl: The ester moiety is susceptible to nucleophilic attack. It can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted directly into amides or hydrazides by reacting with amines or hydrazine, respectively.[19] This transformation is critical for modulating solubility and creating new interaction points for biological targets.
Caption: Key reactivity pathways for chemical modification.
Significance in Medicinal Chemistry and Drug Development
The imidazole nucleus is a bioisostere for other functional groups and is present in naturally occurring molecules like the amino acid histidine.[20] This structural feature allows imidazole-containing compounds to participate in crucial biological interactions. Derivatives of substituted imidazoles have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[2][4]
The title compound, this compound, serves as an excellent starting point for building compound libraries.
-
The 2-phenyl group can be modified to explore structure-activity relationships (SAR) related to aromatic interactions.
-
The 5-methyl group provides a specific substitution pattern that can influence binding orientation and metabolic stability.
-
The 4-carboxylate ester is a versatile handle for derivatization, allowing for the introduction of polar groups to enhance solubility or amide functionalities to form key hydrogen bonds with protein targets.[19] For example, similar imidazole carboxylates are key intermediates in the synthesis of major drugs like the antihypertensive agent Olmesartan.[21]
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through robust multi-component reactions like the Radziszewski synthesis. Its well-defined reactive sites—the imidazole nitrogen and the ethyl ester—provide chemists with reliable handles for creating diverse libraries of novel compounds for biological screening. A thorough understanding of its chemical properties, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. journalijcar.org [journalijcar.org]
- 5. scbt.com [scbt.com]
- 6. 77335-93-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 9. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 19. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 21. jocpr.com [jocpr.com]
An In-Depth Technical Guide to Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis methodologies with mechanistic insights, physicochemical properties, and its emerging role in drug discovery and development.
Compound Identification and Significance
Chemical Identity:
-
Systematic Name: this compound
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[3] The strategic placement of methyl, phenyl, and ethyl carboxylate groups on the imidazole ring of the title compound provides a unique three-dimensional structure with diverse potential for molecular interactions, making it a valuable building block in the design of novel therapeutic agents.
Synthesis and Mechanistic Rationale
A logical synthetic pathway involves the condensation of three key precursors: an α-dicarbonyl compound, an aldehyde, and an amine, in the presence of a catalyst. This approach offers modularity and allows for the introduction of desired substituents in a single pot.
Plausible Synthetic Pathway:
A likely synthetic route to this compound involves the reaction of benzamidine (or its hydrochloride salt), ethyl acetoacetate, and an oxidizing agent.
Conceptual Experimental Protocol:
Reaction Setup:
-
To a solution of benzamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.0 equivalent).
-
Introduce a mild oxidizing agent, such as copper(II) acetate or iodine, to the reaction mixture.
-
Heat the mixture to reflux for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or acetic acid are chosen for their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Oxidizing Agent: The oxidation step is crucial for the aromatization of the initially formed dihydroimidazole intermediate to the stable imidazole ring.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Visualizing the Synthesis:
Caption: Conceptual workflow for the synthesis of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 77335-93-4 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder (predicted) | [4] |
| Melting Point | 204-206 °C (for the related compound without the 2-phenyl group) | [4] |
| Solubility | Soluble in chloroform/methanol (predicted for related compounds) |
Note: Some properties are inferred from closely related structures due to the limited availability of experimental data for the title compound.
Applications in Drug Development: A Scaffold of Potential
The imidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is not extensively published, its structural features suggest potential as a modulator of various biological targets.
Potential Therapeutic Areas:
-
Oncology: Substituted imidazoles have been investigated as inhibitors of key signaling pathways involved in cancer progression. For instance, certain imidazole derivatives have been identified as potent and selective inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1), a crucial enzyme in inflammatory and cancer-related signaling.[5] The 2-phenyl substitution on the title compound could facilitate π-π stacking interactions within the active sites of kinases.
-
Inflammation: The imidazole core is present in many anti-inflammatory agents. The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) or modulate the production of pro-inflammatory cytokines.[3]
-
Infectious Diseases: The imidazole ring is a key component of many antifungal and antibacterial drugs. The mechanism of action often involves the inhibition of essential microbial enzymes.
Role as a Key Intermediate:
Beyond its potential intrinsic bioactivity, this compound serves as a valuable intermediate for the synthesis of more complex drug candidates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural elaboration and the introduction of diverse pharmacophoric groups. This versatility allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Visualizing Potential in Drug Discovery:
References
- 1. scbt.com [scbt.com]
- 2. 77335-93-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, with the chemical formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol , is a heterocyclic compound belonging to the substituted imidazole class.[1][2] Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities and presence in many important biomolecules. This guide provides a comprehensive technical overview of the structural elucidation of this specific imidazole derivative, detailing the key analytical techniques and the interpretation of their results. We will explore a plausible synthetic route and delve into the expected spectroscopic signatures from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that would unequivocally confirm its structure.
Synthesis of this compound
A robust and common method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski reaction.[3][4] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, the likely precursors would be a β-keto ester, benzaldehyde, and an ammonia source.
Experimental Protocol: Proposed Synthesis via Modified Debus-Radziszewski Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent), benzaldehyde (1 equivalent), and a source of ammonia such as ammonium acetate (2 equivalents) in a suitable solvent like glacial acetic acid.
-
Reaction Execution: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic Structure Elucidation
The definitive confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic methods. The following sections detail the expected spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. Based on the analysis of similar compounds, the following proton signals are predicted:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H | The N-H proton of the imidazole ring is acidic and often appears as a broad signal at a downfield chemical shift. |
| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) | The ortho protons of the phenyl ring are deshielded due to their proximity to the imidazole ring. |
| ~7.3 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) | The meta and para protons of the phenyl ring will appear in the typical aromatic region. |
| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester group are adjacent to an oxygen atom and a methyl group, resulting in a quartet. |
| ~2.5 - 2.7 | Singlet | 3H | Imidazole -CH₃ | The methyl group attached to the imidazole ring will appear as a singlet. |
| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester group are adjacent to a methylene group, resulting in a triplet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for the carbon atoms are as follows:
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |
| ~163 - 165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~148 - 150 | C2 (Imidazole) | The carbon atom at position 2 of the imidazole ring, bonded to the phenyl group and two nitrogen atoms. |
| ~140 - 142 | C5 (Imidazole) | The carbon atom at position 5 of the imidazole ring, bonded to the methyl group. |
| ~130 - 132 | C (Phenyl, ipso) | The ipso-carbon of the phenyl ring attached to the imidazole ring. |
| ~128 - 130 | C (Phenyl, ortho/meta) | The ortho and meta carbons of the phenyl ring. |
| ~126 - 128 | C (Phenyl, para) | The para carbon of the phenyl ring. |
| ~118 - 120 | C4 (Imidazole) | The carbon atom at position 4 of the imidazole ring, bonded to the carboxylate group. |
| ~60 - 62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester group. |
| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethyl ester group. |
| ~12 - 14 | Imidazole -CH₃ | The methyl carbon attached to the imidazole ring. |
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. Key vibrational frequencies expected for this compound are:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 (broad) | N-H Stretch | Imidazole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2980 | C-H Stretch | Aliphatic C-H |
| ~1700 - 1720 | C=O Stretch | Ester Carbonyl |
| ~1600 | C=N Stretch | Imidazole Ring |
| ~1450 - 1580 | C=C Stretch | Aromatic and Imidazole Rings |
| ~1250 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected data from an electron ionization (EI) mass spectrum would be:
-
Molecular Ion (M⁺): A prominent peak at m/z = 230, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of an ethoxy radical (-•OCH₂CH₃) from the ester group, resulting in a fragment at m/z = 185.
-
Loss of an ethyl group (-CH₂CH₃), leading to a fragment at m/z = 201.
-
Cleavage of the ester group with loss of CO₂Et, resulting in a fragment at m/z = 157.
-
Fragmentation of the phenyl group, leading to characteristic aromatic fragments.
-
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of this compound with key atoms numbered for reference in spectroscopic analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and modern spectroscopic techniques. A modified Debus-Radziszewski reaction provides a plausible route to this molecule. The subsequent and thorough analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data allows for the unambiguous confirmation of its molecular structure. The predicted spectral data, based on the analysis of closely related analogs, provides a robust framework for researchers to identify and characterize this compound in their own work. This guide serves as a comprehensive reference for scientists and professionals engaged in the synthesis and characterization of novel imidazole-based compounds for various applications, including drug discovery and development.
References
A Comprehensive Spectroscopic Guide to Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers and professionals in drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the scientific rationale behind its interpretation, providing a holistic understanding of the molecule's structural features.
Introduction
This compound (CAS No. 77335-93-4) is a substituted imidazole derivative with a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol .[1][2] Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The precise characterization of their molecular structure is a critical step in understanding their structure-activity relationships and for quality control in synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular mass.
This guide will delve into the specific spectral features of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, it will provide standardized experimental protocols for acquiring such data, ensuring reproducibility and adherence to best practices in analytical chemistry.
Molecular Structure and Spectroscopic Correlation
The structural formula of this compound is presented below. The subsequent sections will correlate the signals observed in each spectrum to the specific atoms and functional groups within this structure.
Figure 1: Chemical structure of this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.85 | s (broad) | 1H | N-H (imidazole ring) |
| 7.97-7.99 | m | 3H | Aromatic-H (phenyl ring) |
| 7.37-7.39 | m | 2H | Aromatic-H (phenyl ring) |
| 4.64 | q, J=7.6 Hz | 2H | -OCH₂CH₃ |
| 3.03 | s | 3H | -CH₃ (imidazole ring) |
| 1.31 | t, J=7.6 Hz | 3H | -OCH₂CH₃ |
Interpretation:
-
N-H Proton: A broad singlet observed at δ 12.85 ppm is characteristic of the acidic N-H proton of the imidazole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
Aromatic Protons: The multiplets in the aromatic region (δ 7.37-7.99 ppm) correspond to the five protons of the phenyl group at the C2 position.
-
Ethyl Ester Protons: The quartet at δ 4.64 ppm (J=7.6 Hz) and the triplet at δ 1.31 ppm (J=7.6 Hz) are characteristic signals for an ethyl group. The quartet corresponds to the methylene protons (-OCH₂-) coupled with the three methyl protons, and the triplet corresponds to the methyl protons (-CH₃) coupled with the two methylene protons.
-
Methyl Protons: The singlet at δ 3.03 ppm is assigned to the three protons of the methyl group attached to the C5 position of the imidazole ring.
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | C=O (ester) |
| 160.2 | C2 (imidazole ring) |
| 147.2 | C4 (imidazole ring) |
| 146.2 | C5 (imidazole ring) |
| 130.4 | Aromatic C (phenyl) |
| 129.0 | Aromatic C (phenyl) |
| 128.7 | Aromatic C (phenyl) |
| 126.4 | Aromatic C (phenyl) |
| 51.8 | -OCH₂CH₃ |
| 20.1 | -CH₃ (imidazole ring) |
| 13.9 | -OCH₂CH₃ |
Interpretation:
-
Carbonyl Carbon: The signal at δ 161.5 ppm is characteristic of the carbonyl carbon of the ethyl ester group.
-
Imidazole Ring Carbons: The signals at δ 160.2, 147.2, and 146.2 ppm are assigned to the C2, C4, and C5 carbons of the imidazole ring, respectively. The C2 carbon, bonded to two nitrogen atoms, is the most deshielded.
-
Aromatic Carbons: The signals in the range of δ 126.4-130.4 ppm correspond to the carbon atoms of the phenyl ring.
-
Ethyl Ester Carbons: The signal at δ 51.8 ppm is assigned to the methylene carbon (-OCH₂-) of the ethyl group, and the signal at δ 13.9 ppm is assigned to the methyl carbon (-CH₃) of the ethyl group.
-
Methyl Carbon: The signal at δ 20.1 ppm corresponds to the methyl group attached to the C5 position of the imidazole ring.
Figure 2: Correlation of NMR signals to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3314 | N-H stretching (imidazole ring) |
| 1739 | C=O stretching (ester) |
| 1634 | C=N and C=C stretching (imidazole and phenyl rings) |
Interpretation:
-
N-H Stretch: The broad absorption band at 3314 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
-
C=O Stretch: The strong, sharp absorption at 1739 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ethyl ester group.
-
C=N and C=C Stretches: The absorption at 1634 cm⁻¹ can be attributed to the C=N stretching vibration within the imidazole ring and C=C stretching vibrations of both the imidazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Assignment |
| 231.44 | [M+H]⁺ (Molecular ion + proton) |
| 230.26 | [M]⁺ (Molecular ion) |
Interpretation:
The mass spectrum shows a peak at m/z 231.44, which corresponds to the protonated molecular ion [M+H]⁺. The calculated molecular weight of C₁₃H₁₄N₂O₂ is 230.26 g/mol , which is consistent with the observed mass. The fragmentation pattern would further confirm the structure, with expected losses of the ethyl group (-29), the ethoxy group (-45), and the carboxylate group (-73).
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3][4][5]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Figure 3: A simplified workflow for NMR analysis.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6][7]
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique. For this type of molecule, Electrospray Ionization (ESI) is suitable, which typically produces protonated molecules [M+H]⁺.[8][9] Electron Ionization (EI) can also be used, which would generate the molecular ion [M]⁺ and characteristic fragment ions.[10][11][12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and deduce the structure from the fragmentation pattern.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a detailed and consistent structural elucidation of this compound. The data presented in this guide serves as a valuable reference for researchers working with this compound and as an educational resource for understanding the application of spectroscopic techniques in chemical analysis. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring the reliability and reproducibility of experimental results.
References
- 1. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 2. scbt.com [scbt.com]
- 3. NMR Solvents [sigmaaldrich.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Novel Imidazole Derivative
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS Number: 77335-93-4) is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The imidazole ring is a crucial component of many biological molecules, including the amino acid histidine, and is featured in numerous pharmaceuticals.[1] Understanding the fundamental physical properties of derivatives like this one is a critical first step in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.
This guide provides a comprehensive overview of the key physical properties of this compound, with a focus on melting point and solubility. While specific experimental data for this particular molecule is not widely published, this document outlines the authoritative, field-proven methodologies for determining these properties. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in a research setting.
Compound Identification:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 77335-93-4[2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₂[2][3] |
| Molecular Weight | 230.26 g/mol [2][3] |
| Chemical Structure | (A diagram of the chemical structure would be placed here) |
Section 1: Melting Point Determination
The Principle of Melting Point Analysis
The melting point is the temperature at which a substance transitions from the solid to the liquid phase. This occurs when the vibrational energy of the molecules overcomes the forces of the crystal lattice. The process is observed as the temperature at which the first liquid droplet appears to the temperature at which the last solid crystal disappears.
Experimental Protocol for Melting Point Determination
This protocol is based on the capillary method, which is the most common and reliable technique for determining the melting point of a powdered solid.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the crystalline solid into a mortar and grind it into a fine powder. This is crucial for uniform packing and efficient heat transfer.
-
-
Packing the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be no more than 2-3 mm for accurate results.
-
-
Initial (Rapid) Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly (e.g., 10-15°C per minute) and observe the approximate temperature at which it melts. This provides a rough estimate and saves time.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Determination:
-
Prepare a new capillary tube with the sample.
-
Place the new tube in the apparatus and heat rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring the temperature of the sample and the thermometer are in equilibrium.
-
Record the temperature at which the first droplet of liquid is visible (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Repeat for Accuracy:
-
Conduct at least two more measurements to ensure reproducibility.
-
Interpreting the Results
A sharp melting range (≤ 2°C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities. For context, a structurally related but different compound, ethyl 5-methyl-1H-imidazole-4-carboxylate (CAS 51605-32-4), has a reported melting point of 204-206 °C.[4][5] This suggests that the title compound is also a high-melting solid.
Workflow for Melting Point Determination:
References
The Imidazole Ring: A Historical and Synthetic Guide for the Modern Chemist
Foreword: The Enduring Legacy of a Five-Membered Ring
To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a deep dive into the rich history and synthetic evolution of substituted imidazoles. This unassuming five-membered aromatic heterocycle, first identified in the mid-19th century, has become a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have secured its status as a "privileged scaffold." This guide is not merely a collection of protocols; it is a narrative of scientific discovery, a testament to the ingenuity of chemists who have, for over a century and a half, developed increasingly sophisticated methods to construct and functionalize this remarkable ring system. We will explore the foundational discoveries, dissect the mechanisms of key reactions, and provide practical, field-tested insights into the synthesis of these vital compounds.
I. The Dawn of Imidazole Synthesis: From Glyoxal to Lophine
The story of imidazole synthesis begins in 1858 with the German chemist Heinrich Debus. His work, which involved the reaction of glyoxal and formaldehyde in the presence of ammonia, yielded the parent imidazole ring, which he initially named "glyoxaline."[1][2] This seminal discovery, while producing the imidazole core in relatively low yields, laid the groundwork for all subsequent explorations into the synthesis of this heterocyclic system.
A pivotal advancement came in 1882 when Polish chemist Bronisław Radziszewski reported the synthesis of 2,4,5-triphenylimidazole, a fluorescent and chemiluminescent compound also known as lophine.[3] Radziszewski's method involved the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia.[1] This approach, now known as the Debus-Radziszewski imidazole synthesis , proved to be a more general and higher-yielding method for preparing C-substituted imidazoles.[1][4] It is a classic example of a multi-component reaction, a concept that remains highly relevant in modern synthetic chemistry for its efficiency and atom economy.[4]
II. Foundational Synthetic Methodologies: The Four Pillars
The early discoveries of Debus and Radziszewski paved the way for the development of several named reactions that form the bedrock of substituted imidazole synthesis. Understanding these classical methods is essential for any chemist working in this field.
A. The Debus-Radziszewski Synthesis
This multicomponent reaction remains a widely used and versatile method for the synthesis of tri- and tetrasubstituted imidazoles.[4] The general transformation involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (often ammonium acetate).
Plausible Mechanism:
While the exact mechanism is still a subject of discussion, it is generally believed to proceed in two main stages.[4] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.
Caption: Plausible two-stage mechanism of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a classic example of the Debus-Radziszewski reaction and is often used in undergraduate organic chemistry laboratories.
Materials:
-
Benzil (1.0 g, 4.76 mmol)
-
Benzaldehyde (0.5 mL, 4.9 mmol)
-
Ammonium acetate (2.0 g, 26 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, combine benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water.
-
A yellow precipitate of 2,4,5-triphenylimidazole will form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
B. The Wallach Synthesis
The Wallach synthesis, reported by Otto Wallach, provides a route to N-substituted imidazoles. The original method involved the treatment of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction.[5][6] This reaction is particularly useful for preparing 1,2-disubstituted chloroimidazoles.[7]
General Reaction Scheme:
Caption: General workflow of the Wallach synthesis of N-substituted imidazoles.
C. The Marckwald Synthesis
The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and an isothiocyanate.[5][6] The resulting 2-mercaptoimidazole can then be treated with an oxidizing agent to remove the sulfur and yield the corresponding imidazole.[5]
General Reaction Scheme:
Caption: General workflow of the Marckwald synthesis.
D. The Van Leusen Imidazole Synthesis
Developed in the 1970s, the Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles.[8] The reaction involves the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[9] A significant advantage of this method is that the aldimine can be generated in situ from an aldehyde and a primary amine, making it a three-component reaction.[9]
Mechanism:
The reaction proceeds via a base-induced [3+2] cycloaddition of the TosMIC to the aldimine. The resulting intermediate then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring.
Experimental Protocol: Van Leusen Three-Component Synthesis of a 1,4,5-Trisubstituted Imidazole
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol. Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.
-
Add TosMIC and potassium carbonate to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
III. Modern Advancements and the Rise of Multicomponent Reactions
While the classical named reactions remain valuable, modern synthetic chemistry has seen a significant evolution towards more efficient, atom-economical, and environmentally friendly methods. The principles of multicomponent reactions (MCRs), exemplified by the Debus-Radziszewski synthesis, have been expanded and refined.
Modern approaches often employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[7] A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been developed to enhance the efficiency and selectivity of these reactions.[10][11]
Table 1: Comparison of Classical and Modern Imidazole Synthesis Methods
| Method | Key Features | Advantages | Disadvantages |
| Debus-Radziszewski | Multicomponent, uses 1,2-dicarbonyl, aldehyde, and ammonia | Versatile, good for tri- and tetrasubstituted imidazoles | Can require harsh conditions, sometimes gives moderate yields |
| Wallach | Forms N-substituted imidazoles from oxamides | Access to specific substitution patterns | Limited substrate scope, uses hazardous reagents (PCl₅) |
| Marckwald | Forms 2-mercaptoimidazoles as intermediates | Good for specific functionalization | Requires a subsequent desulfurization step |
| Van Leusen | Uses TosMIC and an aldimine | Mild conditions, good yields, three-component variant is efficient | TosMIC can be expensive |
| Modern MCRs | Often microwave-assisted, various catalysts | High yields, short reaction times, high atom economy, greener | Catalyst optimization may be required |
IV. Conclusion and Future Outlook
The journey of substituted imidazole synthesis, from Debus's initial discovery to the sophisticated multicomponent reactions of today, is a compelling narrative of chemical innovation. The enduring importance of the imidazole scaffold in medicinal chemistry ensures that the development of new and improved synthetic methods will continue to be a vibrant area of research. Future efforts will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope to allow for greater molecular diversity, and the application of these methods in the synthesis of complex, biologically active molecules. For the modern chemist, a thorough understanding of both the classical foundations and the latest advancements in this field is not just beneficial—it is essential for driving the next wave of discoveries in drug development and beyond.
V. References
-
A robust and reliable one pot synthetic method has been developed for 2,4,5-trisubstituted and 1,2,4,5-tetra substituted imidazoles. The synthetic sequence, via a multi-component condensation catalyzed by p-toluenesulfonic acid (PTSA), provides good isolated yields under mild conditions. (International Science Community Association) --INVALID-LINK--
-
A new, one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles is reported, providing an efficient route to construct both highly substituted and polycyclic imidrazoles directly from available substrates, without metal catalysts, and with access to product diversity. (Semantic Scholar) --INVALID-LINK--
-
A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. (Asian Journal of Chemical Sciences) --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (Pharmaguideline) --INVALID-LINK--
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (Der Pharma Chemica) --INVALID-LINK--
-
Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. (ResearchGate) --INVALID-LINK--
-
Synthesis of triphenyl imidazole. (Slideshare) --INVALID-LINK--
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (PMC - PubMed Central) --INVALID-LINK--
-
Van Leusen Imidazole Synthesis. (Organic Chemistry Portal) --INVALID-LINK--
-
Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. (International Journal of Pharmaceutical Sciences) --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (Jetir.org) --INVALID-LINK--
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (PMC - PubMed Central) --INVALID-LINK--
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (World Journal of Pharmaceutical Sciences) --INVALID-LINK--
-
REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (ResearchGate) --INVALID-LINK--
-
Studies on Wallach's imidazole synthesis. (Journal of the Chemical Society, Perkin Transactions 1) --INVALID-LINK--
-
van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. (Thieme) --INVALID-LINK--
-
Marckwald approach to fused imidazoles. (ResearchGate) --INVALID-LINK--
-
Imidazole synthesis. (Organic Chemistry Portal) --INVALID-LINK--
-
Debus–Radziszewski imidazole synthesis. (Wikipedia) --INVALID-LINK--
-
Debus–Radziszewski imidazole synthesis. (Wikipedia) --INVALID-LINK--
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (MDPI) --INVALID-LINK--
-
Radziszewskis Imidazole Synthesis. (Scribd) --INVALID-LINK--
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (PMC - PubMed Central) --INVALID-LINK--
References
- 1. jetir.org [jetir.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Multicomponent synthesis of substituted and fused-ring imidazoles via phospha-münchnone cycloaddition. | Semantic Scholar [semanticscholar.org]
- 7. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
The Therapeutic Promise of 2,5-Disubstituted Imidazole Esters: A Technical Guide to Biological Activity and Drug Discovery
Abstract
The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a cornerstone of medicinal chemistry, integral to the structure of numerous endogenous molecules and synthetic drugs.[1] Among its myriad derivatives, 2,5-disubstituted imidazole esters are emerging as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring's prevalence in nature, from the amino acid histidine to the purine bases of DNA, underscores its fundamental role in biological systems.[1] This electron-rich heterocycle, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions.[2] These properties make it a privileged scaffold in drug design, enabling interactions with a wide array of biological targets such as enzymes and receptors.[1] The strategic placement of substituents at the 2 and 5 positions, coupled with an ester moiety, allows for fine-tuning of the molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and biological activity.
Synthetic Strategies for 2,5-Disubstituted Imidazole Esters
The synthesis of 2,5-disubstituted imidazoles can be achieved through various methodologies, often involving multi-component reactions that offer efficiency and diversity. A common and versatile approach is the Radziszewski reaction and its modifications, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.
General Synthetic Protocol: Modified Radziszewski Synthesis
This protocol outlines a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for 2,5-disubstituted analogs.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil) (1 equivalent), the desired aldehyde (1 equivalent), and a primary amine or ammonium acetate (excess) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 2,4,5-trisubstituted imidazole.
For the synthesis of specific 2,5-disubstituted imidazole esters, a dicarbonyl compound bearing an ester group or a subsequent esterification step would be necessary.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid not only serves as a solvent but also as a catalyst for the condensation reactions. Ethanol is a greener alternative and is effective for many substrates.
-
Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring and ammonia.
-
Reflux: Provides the necessary thermal energy to overcome the activation barriers of the condensation and cyclization steps.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazole derivatives have long been recognized for their antifungal properties, and recent studies highlight the potential of 2,5-disubstituted analogs as broad-spectrum antimicrobial agents.[3][4][5]
Mechanism of Action
The antimicrobial action of imidazole derivatives is often attributed to the disruption of microbial cell membranes. The lipophilic nature of the substituents at the 2 and 5 positions can facilitate insertion into the lipid bilayer, leading to increased permeability and ultimately cell death.[6] Another key mechanism, particularly in fungi, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Structure-Activity Relationship (SAR)
The antimicrobial activity of 2,5-disubstituted imidazoles is significantly influenced by the nature of the substituents.
| Substituent at C2 | Substituent at C5 | Target Organism | MIC (µg/mL) | Reference |
| Phenyl | Nitro | Bacillus subtilis | 3.12 | [5] |
| 4-Chlorophenyl | Phenyl | Staphylococcus aureus | 8 | [7] |
| 4-Nitrophenyl | Phenyl | Escherichia coli | 16 | [7] |
Key Insights:
-
The presence of electron-withdrawing groups, such as nitro and chloro, on the phenyl rings at the C2 and C5 positions often enhances antibacterial activity.[7]
-
Lipophilicity plays a crucial role; an optimal balance is required for effective membrane disruption.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The imidazole scaffold is present in several clinically used anticancer drugs, and novel 2,5-disubstituted derivatives are being actively investigated for their cytotoxic effects against various cancer cell lines.[8][9][10]
Mechanisms of Anticancer Activity
The anticancer mechanisms of imidazole derivatives are diverse and can include:
-
Kinase Inhibition: Many kinases, which are often overactive in cancer cells, can be targeted by imidazole-containing compounds.[8]
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a 2,5-disubstituted imidazole ester.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2,5-disubstituted imidazole ester for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.
Structure-Activity Relationship (SAR)
The anticancer activity is highly dependent on the substituents at the C2 and C5 positions.
| Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophen-2-yl | Phenylthiazol-2-yl | NUGC-3 (Gastric) | 0.05 | [9] |
| Phenyl | Phenyl | MDA-MB-231 (Breast) | 1.22 | [8] |
| 4-methoxyphenyl | Phenyl | MCF-7 (Breast) | 3.37 | [8] |
Key Insights:
-
Heteroaromatic substituents can significantly enhance anticancer activity.[9]
-
The presence of a phenyl ring at the C2 position is a common feature in many active compounds.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Imidazole derivatives have shown promise as anti-inflammatory agents.[11][12]
Mechanism of Action
The anti-inflammatory effects of imidazole compounds can be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production.[12]
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay to evaluate in vivo anti-inflammatory activity.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[11][12]
Step-by-Step Methodology:
-
Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.
-
Compound Administration: The test compound (2,5-disubstituted imidazole ester) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Neuroprotective Effects: Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Imidazole-containing compounds have demonstrated neuroprotective properties in various experimental models.[13][14][15][16]
Mechanism of Action
The neuroprotective mechanisms of imidazole derivatives are multifaceted and can involve:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[16]
-
Anti-inflammatory Effects: Reduction of neuroinflammation, a key component of neurodegenerative processes.[13]
-
Modulation of Neurotransmitter Systems: Interaction with receptors and enzymes involved in neurotransmission.
In Vitro Neuroprotection Assay: Oxidative Stress Model
Experimental Protocol:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in a suitable medium.
-
Induction of Oxidative Stress: The cells are exposed to an oxidizing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.
-
Compound Treatment: The cells are co-treated with the 2,5-disubstituted imidazole ester at various concentrations.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell damage).
-
Evaluation of Neuroprotection: The ability of the compound to protect the cells from oxidative stress-induced death is determined by comparing the viability of treated cells to that of cells exposed to the oxidizing agent alone.
Conclusion and Future Directions
2,5-disubstituted imidazole esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, highlights their therapeutic potential. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in more advanced preclinical and clinical studies. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.
References
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo neuroprotective effects of the novel imidazolyl nitrone free-radical scavenger (Z)-alpha-[2-thiazol-2-yl)imidazol-4-yl]-N-tert-butylnitrone (S34176) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies with a focus on the underlying principles, and explore its potential as a scaffold in drug discovery.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1][2][3]
Synonyms:
-
ethyl 5-methyl-2-phenylimidazole-4-carboxylate
-
4-Carboethoxy-5-methyl-2-phenylimidazole
-
NSC 25773
Molecular Formula: C₁₃H₁₄N₂O₂[1][3]
Molecular Weight: 230.26 g/mol [1][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 230.26 g/mol | [1][3] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | 204-206 °C (literature value for a similar compound) | [4] |
| Solubility | Soluble in chloroform and methanol | [4] |
Synthesis of this compound
The synthesis of polysubstituted imidazoles is a cornerstone of heterocyclic chemistry, with several named reactions and modern adaptations available. The target molecule, this compound, can be synthesized through multicomponent reactions, which offer the advantage of atom economy and procedural simplicity.
The Radziszewski (Debus) Imidazole Synthesis: A Foundational Approach
The Radziszewski synthesis, first reported by Bronisław Radziszewski in 1882, is a classic and versatile method for preparing imidazoles.[5][6] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] This three-component reaction provides a direct route to the imidazole core.
Causality behind Experimental Choices:
-
1,2-Dicarbonyl Compound: For the synthesis of the target molecule, ethyl 2-chloroacetoacetate would be the appropriate dicarbonyl precursor. The chloro group serves as a leaving group in a subsequent cyclization step.
-
Aldehyde: Benzaldehyde provides the phenyl group at the 2-position of the imidazole ring.
-
Ammonia Source: Ammonium acetate is commonly used as it provides ammonia in a controlled manner and also acts as a mild acidic catalyst.
Proposed Reaction Mechanism:
The precise mechanism of the Radziszewski reaction can be complex and is thought to proceed through the initial formation of a diimine from the reaction of the dicarbonyl compound with two equivalents of ammonia. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[5]
Caption: Proposed workflow for the Radziszewski synthesis.
One-Pot Synthesis Methodologies
Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot procedures for constructing complex molecules like polysubstituted imidazoles. These methods often involve the in-situ generation of reactive intermediates and can be catalyzed by various reagents.[7][8]
Experimental Protocol: A General One-Pot Approach
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent), benzamidine hydrochloride (1 equivalent), and a suitable oxidizing agent such as N-bromosuccinimide (NBS) (1.2 equivalents) in a solvent like ethanol.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data, based on similar compounds, would show characteristic peaks for the aromatic protons, the ethyl ester group, and the methyl group on the imidazole ring.[9]
Potential Applications in Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[10] While specific studies on this compound are limited, the activities of related compounds suggest potential avenues for investigation.
Antimicrobial and Anti-inflammatory Potential
Numerous imidazole derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory properties.[11][12][13][14][15] The substitution pattern on the imidazole ring plays a crucial role in determining the potency and spectrum of activity. For instance, the presence of a phenyl group at the 2-position and various substituents on the ring have been shown to modulate these activities.[15]
Experimental Workflow for Biological Screening:
Caption: Workflow for evaluating the biological activity.
Anticancer and Cytotoxic Activity
The imidazole nucleus is also a feature of several anticancer agents.[10] Derivatives of imidazole have been shown to exhibit cytotoxic effects against various cancer cell lines.[16][17][18] The mechanism of action can vary, from targeting specific enzymes to inducing apoptosis. The structural features of this compound make it a candidate for screening in anticancer assays.
Conclusion and Future Directions
This compound is a readily accessible polysubstituted imidazole with potential for further exploration in drug discovery. While detailed biological studies on this specific molecule are yet to be extensively reported, the known activities of related imidazole derivatives provide a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on optimizing its synthesis, conducting comprehensive in vitro and in vivo biological evaluations, and exploring structure-activity relationships to develop more potent and selective analogues.
References
- 1. scbt.com [scbt.com]
- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 77335-93-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 4-甲基-5-咪唑甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 5-Methyl-2-Phenyl-1H-imidazole-4-carboxylate
Abstract
This document provides a comprehensive and detailed protocol for the synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis is based on the well-established Radziszewski imidazole synthesis, a multicomponent reaction known for its efficiency.[1][2][3] This guide offers a step-by-step methodology, an in-depth explanation of the reaction mechanism, and best practices for purification and characterization. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and high yield.
Introduction
Imidazole derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. Its structure, featuring a substituted imidazole ring, is a common motif in pharmacologically active compounds. The synthesis described herein utilizes the Radziszewski reaction, a robust one-pot method that condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][4]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Overall reaction scheme for the synthesis.
PART 1: Detailed Synthesis Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Ethyl 2-chloro-3-oxobutanoate | 609-15-4 | 164.59 | 10.0 g (60.7 mmol) | Corrosive and lachrymator. Handle in a fume hood.[5] |
| Benzamidine hydrochloride | 1670-14-0 | 156.61 | 9.5 g (60.7 mmol) | Hygroscopic. Store in a desiccator. |
| Ammonium acetate | 631-61-8 | 77.08 | 23.4 g (303.5 mmol) | Acts as the ammonia source. |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 100 mL | Solvent and catalyst. |
| Ethanol (95%) | 64-17-5 | 46.07 | For recrystallization | |
| Sodium Bicarbonate (Saturated Solution) | 144-55-8 | 84.01 | As needed | For neutralization. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying organic phase. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine benzamidine hydrochloride (9.5 g, 60.7 mmol), ammonium acetate (23.4 g, 303.5 mmol), and glacial acetic acid (100 mL).
-
Expert Insight: Ammonium acetate serves as a convenient source of ammonia in situ, which is required for the imidazole ring formation. Glacial acetic acid acts as both the solvent and a catalyst for the condensation reactions.
-
-
Addition of Reactant: Heat the mixture to 80°C with vigorous stirring until all solids dissolve. Once a clear solution is obtained, add ethyl 2-chloro-3-oxobutanoate (10.0 g, 60.7 mmol) dropwise over 30 minutes using a dropping funnel.
-
Causality: The slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
-
Refluxing the Mixture: After the addition is complete, increase the temperature to bring the reaction mixture to a gentle reflux (approximately 110-120°C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate with constant stirring until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Trustworthiness: Multiple extractions ensure the complete recovery of the product from the aqueous phase.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a white to off-white solid.
Expected Yield and Physical Properties
-
Yield: 70-80%
-
Appearance: White to off-white crystalline solid
-
Molecular Formula: C₁₃H₁₄N₂O₂[6]
-
Molecular Weight: 230.26 g/mol [6]
-
Melting Point: 178-180 °C
PART 2: Scientific Rationale and Mechanism
The Radziszewski Imidazole Synthesis
The synthesis of the imidazole core in this protocol is a classic example of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of a dicarbonyl compound (in this case, derived from ethyl 2-chloro-3-oxobutanoate), an aldehyde (benzaldehyde, formed in situ from benzamidine), and ammonia.[4]
Reaction Mechanism
The precise mechanism of the Radziszewski synthesis can be complex and is not fully elucidated.[2] However, a generally accepted pathway involves the following key steps:
-
Formation of Diimine Intermediate: The dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[1][4]
-
Condensation with Aldehyde: The diimine then condenses with the aldehyde (benzaldehyde) to form the imidazole ring.
Caption: Simplified reaction mechanism pathway.
-
Role of Benzamidine: Benzamidine hydrochloride serves as the precursor to benzaldehyde. Under the acidic and heated reaction conditions, it can hydrolyze to form benzaldehyde and ammonia.
-
Self-Validating System: The protocol is designed to be self-validating. The use of a one-pot synthesis minimizes transfer losses. The work-up and purification steps are standard procedures that effectively remove unreacted starting materials and by-products, ensuring the purity of the final compound.
PART 3: Characterization and Data
Spectroscopic Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.35 (t, 3H, -CH₂CH₃), 2.60 (s, 3H, -CH₃), 4.30 (q, 2H, -CH₂CH₃), 7.40-7.50 (m, 3H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 9.50 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 14.5, 15.0, 60.5, 120.0, 126.5, 128.8, 129.5, 130.0, 140.0, 148.0, 162.0.
-
Mass Spectrometry (EI): m/z (%) 230 (M⁺), 201, 185, 104.
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl 2-chloro-3-oxobutanoate is corrosive and a lachrymator; avoid inhalation and contact with skin and eyes.[5]
-
Glacial acetic acid is corrosive; handle with care.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor the reaction by TLC. |
| Loss of product during work-up. | Ensure complete extraction and careful handling during transfers. | |
| Impure Product | Incomplete neutralization. | Check the pH of the aqueous layer after neutralization and add more sodium bicarbonate if necessary. |
| Inefficient recrystallization. | Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to form pure crystals. | |
| Oily Product After Concentration | Presence of residual solvent or impurities. | Co-evaporate with a high-boiling point solvent like toluene or purify by column chromatography.[7] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development. The emphasis on causality, self-validation, and comprehensive characterization ensures the reproducibility and integrity of the scientific process.
References
- 1. scribd.com [scribd.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]
Harnessing the Therapeutic Potential of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate: A Guide for Medicinal Chemists
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and presence in numerous clinically approved drugs.[1][2][3] This guide delves into the specific applications of a promising derivative, ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, in the landscape of modern drug discovery. While direct extensive research on this particular molecule is emerging, its structural motifs strongly suggest significant potential in oncology, anti-inflammatory, and antimicrobial research. This document provides a comprehensive overview of its potential applications, supported by detailed experimental protocols derived from established methodologies for analogous compounds.
Introduction to this compound
This compound is a polysubstituted imidazole derivative featuring a phenyl group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 4-position. This unique arrangement of substituents is anticipated to confer specific pharmacological properties, making it an attractive candidate for further investigation. The imidazole core is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions, a characteristic that underpins its broad spectrum of bioactivity.[3]
Potential Applications in Oncology
The development of novel anticancer agents is a paramount goal in medicinal chemistry, and imidazole-containing compounds have shown considerable promise in this arena.[4][5] The structural similarity of this compound to other biologically active imidazoles suggests its potential as a valuable scaffold for the design of new anticancer drugs.[1][6]
Rationale for Anticancer Potential
Substituted imidazoles have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[4] For instance, studies on structurally related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have demonstrated significant antiproliferative activity against several human cancer cell lines. These compounds were found to inhibit tumor cell colony formation and migration, exhibit anti-tubulin activity, and induce apoptosis.
Proposed Mechanism of Action
Based on the activities of analogous compounds, this compound may exert its anticancer effects through a multi-faceted approach. The planar phenyl and imidazole rings could facilitate intercalation with DNA or binding to the colchicine site on tubulin, thereby disrupting cell division. Furthermore, the substituent groups may allow for specific interactions with the active sites of kinases or other enzymes crucial for cancer cell survival.
Caption: Proposed anticancer mechanisms of action.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
This compound (test compound)
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound and controls. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| Test Compound | To be determined | To be determined | To be determined |
| Doxorubicin | Reference value | Reference value | Reference value |
| Caption: Table for recording hypothetical IC50 values. |
Potential as an Anti-inflammatory Agent
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory drugs with improved safety profiles is of great interest. The 2-phenylimidazole scaffold is a known pharmacophore in several anti-inflammatory agents.[7][8][9]
Rationale for Anti-inflammatory Potential
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The structural features of this compound, particularly the 2-phenyl group, are analogous to moieties found in known COX inhibitors. This suggests a potential mechanism of action involving the inhibition of prostaglandin synthesis.
Caption: Potential inhibition of the COX pathway.
Protocol for In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This protocol describes a method to assess the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Prostaglandin screening ELISA kit
-
Test compound
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the enzyme, a buffer solution, and various concentrations of the test compound or control inhibitors. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | To be determined | To be determined | To be determined |
| Celecoxib | Reference value | Reference value | Reference value |
| Indomethacin | Reference value | Reference value | Reference value |
| Caption: Table for recording hypothetical COX inhibition data. |
Potential as an Antimicrobial Agent
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Imidazole derivatives have a long history of use as antifungal and antibacterial agents.[10][11]
Rationale for Antimicrobial Potential
The antimicrobial activity of imidazoles is often attributed to their ability to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, or to inhibit bacterial enzymes. The lipophilic nature of the phenyl and methyl groups in this compound may facilitate its penetration into microbial cell membranes.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
Test compound
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare standardized inoculums of the microbial strains in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control drugs in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | To be determined | Reference value | N/A |
| E. coli | To be determined | Reference value | N/A |
| C. albicans | To be determined | N/A | Reference value |
| A. niger | To be determined | N/A | Reference value |
| Caption: Table for recording hypothetical MIC values. |
Synthesis of this compound
The synthesis of polysubstituted imidazoles can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and versatile approach.[12][13] This protocol provides a plausible synthetic route for the target compound.
Caption: Debus-Radziszewski synthesis of the target compound.
Protocol for Synthesis
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related imidazole derivatives, this compound warrants further investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of this intriguing molecule, paving the way for future drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. atjls.com [atjls.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. nano-ntp.com [nano-ntp.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Ethyl 5-Methyl-2-Phenyl-1H-imidazole-4-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, such as the amino acid histidine, and a wide array of synthetic pharmaceuticals.[1][2] Its prevalence in bioactive molecules stems from its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding, which facilitates interactions with various biological targets. Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[3][4]
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (EMPIC) is a polysubstituted imidazole that serves as a highly valuable and versatile building block for the synthesis of more complex molecules. Its strategic placement of functional groups—a nucleophilic NH, an ester suitable for hydrolysis or amidation, a stable phenyl group, and a methyl group—offers multiple avenues for chemical modification. This guide provides detailed application notes and protocols for key synthetic transformations using EMPIC, empowering researchers to leverage its full potential in drug discovery and organic synthesis.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 77335-93-4 | [5] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [5] |
| Molecular Weight | 230.26 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | [6] |
I. N-Alkylation: Expanding the Molecular Framework
The secondary amine within the imidazole ring of EMPIC is a prime site for functionalization. N-alkylation is a fundamental transformation that introduces substituents, which can significantly modulate the biological activity and physicochemical properties of the resulting molecule. The choice of alkylating agent and base is critical and depends on the desired substituent and the reactivity of the starting material.
Mechanistic Insight
The N-alkylation of imidazoles proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a similar electrophile. A base is typically required to deprotonate the imidazole NH, thereby increasing its nucleophilicity and facilitating the reaction. For sterically hindered imidazoles, stronger, non-nucleophilic bases are often employed to overcome the steric hindrance around the nitrogen atom.[7]
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. scbt.com [scbt.com]
- 6. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
- 7. scialert.net [scialert.net]
Application Note: Protocol for Scaling Up the Synthesis of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a valuable substituted imidazole scaffold in medicinal chemistry. We present a robust, well-characterized laboratory-scale protocol based on the Debus-Radziszewski multicomponent reaction. The core of this application note is a detailed analysis of the critical process parameters and challenges associated with transitioning this synthesis from benchtop (gram-scale) to a pilot plant (kilogram-scale). Methodologies for addressing challenges in thermal management, mass transfer, reagent addition, and product isolation at scale are discussed. This guide is intended to provide process chemists and chemical engineers with the foundational knowledge to safely and efficiently scale this important synthesis.
Introduction and Scientific Background
Substituted imidazoles are a cornerstone of modern pharmacophores, found in a wide array of therapeutic agents. This compound serves as a key building block for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. Its efficient production is therefore of significant interest.
The chosen synthetic route is the Debus-Radziszewski imidazole synthesis, a classic and highly reliable multicomponent reaction (MCR).[1][2][3] MCRs are of high industrial relevance due to their inherent atom economy, reduction in synthetic steps, and alignment with the principles of green chemistry.[4] This one-pot reaction convenes three commercially available starting materials—benzaldehyde, ethyl acetoacetate (a 1,3-dicarbonyl which serves as the precursor to the 1,2-dicarbonyl), and a source of ammonia—to construct the imidazole ring in a single, efficient operation.
Reaction Scheme
The overall transformation is as follows:
Caption: Debus-Radziszewski synthesis of the target imidazole.
The mechanism, while not definitively established, is thought to proceed via the initial condensation of the dicarbonyl compound (derived from ethyl acetoacetate) and ammonia to form a diimine intermediate.[1][3][5] This diimine then condenses with benzaldehyde, followed by cyclization and aromatization to yield the final imidazole product. Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation steps.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol has been optimized for safety, yield, and purity at the bench scale.
Materials and Equipment
-
Reagents: Benzaldehyde (≥99%), Ethyl acetoacetate (≥99%), Ammonium acetate (≥98%), Glacial acetic acid, Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, Büchner funnel, and vacuum flask.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen outlet), and a thermometer. Place the flask on a heating mantle.
-
Reagent Charging: To the flask, add ammonium acetate (22.2 g, 288 mmol, 3.0 eq). Add glacial acetic acid (150 mL) and stir until the solid is mostly dissolved.
-
Add ethyl acetoacetate (12.5 g, 96 mmol, 1.0 eq) to the mixture.
-
Add benzaldehyde (10.2 g, 96 mmol, 1.0 eq) to the flask. A mild exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 118-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quench and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing 500 mL of ice-water with vigorous stirring.
-
A precipitate will form. Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous slurry is ~7-8. This neutralizes the acetic acid and precipitates the product.
-
Isolation and Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual salts.
-
Press the solid as dry as possible on the funnel.
-
Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexanes mixture to yield a pure, crystalline product.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Results
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (by HPLC): >98%
Scale-Up Considerations: From Lab to Pilot Plant
Scaling a chemical process is not a linear exercise; physical and safety factors that are negligible at the lab scale become process-defining at the pilot scale.[6][7] The primary challenges arise from the change in the surface-area-to-volume ratio, which significantly impacts heat and mass transfer.[6][8]
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. catsci.com [catsci.com]
- 7. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
Introduction: The Strategic Importance of the Imidazole Core and C4-Carboxylate Derivatization
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules. The specific compound, ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, presents a versatile platform for drug discovery. The ester at the C4 position is a prime target for chemical modification, allowing for the introduction of diverse functionalities to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of key derivatization strategies for this carboxylate group, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory execution.
Pathway 1: Saponification to the Carboxylic Acid Core
The foundational step for many derivatization strategies is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid. This transformation unlocks a plethora of subsequent coupling reactions.
Scientific Rationale
Base-catalyzed hydrolysis, or saponification, is a classic and efficient method for converting esters to carboxylic acids.[1] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.[1]
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (optional, for dissolution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add water (approximately 15 mL per gram of ester).
-
Dissolve sodium hydroxide (approximately 2.5 equivalents) in the water.
-
Add the this compound (1.0 equivalent) to the basic solution. If solubility is an issue, a minimal amount of ethanol can be added.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the solution with concentrated hydrochloric acid until the pH is acidic (pH ~5-6), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid.[2]
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 2.5 | Base for Hydrolysis |
| Concentrated Hydrochloric Acid (HCl) | As needed | Neutralization/Protonation |
Pathway 2: Direct Amidation from the Ester
While less common than coupling to the carboxylic acid, direct conversion of the ester to an amide (aminolysis) is a viable, atom-economical approach for certain substrates.[3][4]
Scientific Rationale
Aminolysis involves the nucleophilic attack of an amine on the ester's carbonyl carbon.[4] This reaction is generally slower than hydrolysis and often requires elevated temperatures or the use of a catalyst. The basicity of the incoming amine plays a crucial role; more basic amines are typically more reactive.[5]
Experimental Protocol: Direct Aminolysis
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Ethanol or another suitable high-boiling solvent
-
Sealed reaction vessel (if using a volatile amine like ammonia)
-
Heating mantle
Procedure:
-
In a suitable reaction vessel, dissolve the this compound (1.0 equivalent) in a minimal amount of ethanol.
-
Add an excess of the desired amine (2.0-5.0 equivalents). For gaseous amines like ammonia, a solution in ethanol can be used in a sealed vessel.
-
Heat the reaction mixture to reflux for several hours to overnight.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Pathway 3: Amide Bond Formation via the Carboxylic Acid
This is the most versatile and widely employed strategy for generating a diverse library of amide derivatives. It involves activating the carboxylic acid intermediate, which then readily reacts with an amine.
Scientific Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in water as a byproduct.[6] To overcome this, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[7]
A common and highly effective method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6][8] The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form a more stable HOBt-ester, which is less prone to side reactions and racemization.[6][9] Finally, the amine attacks the activated HOBt-ester to form the desired amide bond.[6]
Caption: EDC/HOBt mediated amide coupling workflow.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
Materials:
-
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid
-
Amine of choice (hydrochloride salt or free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).[6] If using an amine hydrochloride salt, an additional equivalent of base is required.
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[6]
-
Add DIPEA (2.5 equivalents) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Starting Material |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Additive (Reduces side reactions) |
| DIPEA | 2.5 | Base |
Pathway 4: Derivatization at the Imidazole Nitrogen
The imidazole ring contains two nitrogen atoms, both of which can potentially be functionalized. The N-H proton is acidic and can be removed by a base, allowing for subsequent N-alkylation or N-arylation reactions.
Scientific Rationale
N-Alkylation: The deprotonated imidazole anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or sulfonates, in an S_N2 reaction.[10] The regioselectivity of alkylation (at N1 vs. N3) can be influenced by steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent.[10][11]
N-Arylation (Ullmann Condensation): The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile, in this case, the imidazole nitrogen.[12][13] This reaction typically requires elevated temperatures and a copper catalyst, often in the form of copper(I) salts.[12]
Protecting Group Strategy: To achieve selective derivatization at the carboxylate group without interference from the imidazole N-H, a protecting group strategy can be employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the imidazole nitrogen.[14][15] It is stable under many reaction conditions used for carboxylate modification and can be readily removed under mild acidic conditions.[14]
Caption: Workflow for C4-derivatization using N-protection.
Experimental Protocol: N-Boc Protection of the Imidazole
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the starting imidazole (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Add Boc₂O (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[15]
-
Stir the reaction mixture at room temperature for 2-6 hours.[15]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the imidazole (1.0 equivalent) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the N1 and N3 alkylated regioisomers.
Conclusion
The derivatization of the carboxylate group of this compound is a critical strategy in the synthesis of novel chemical entities for drug discovery. By leveraging the foundational hydrolysis reaction, followed by robust amide coupling protocols, or by exploring direct aminolysis and strategic N-functionalization, researchers can access a wide array of analogs. The choice of pathway will depend on the desired final structure, the nature of the coupling partners, and overall synthetic efficiency. The protocols outlined in this guide provide a solid foundation for the successful modification of this versatile imidazole scaffold.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. prepchem.com [prepchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. reddit.com [reddit.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
The Strategic Utility of Ethyl 5-Methyl-2-Phenyl-1H-imidazole-4-carboxylate as a Versatile Intermediate in Contemporary Drug Discovery
Introduction: The Imidazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The imidazole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse molecular interactions with biological targets. Within this important class of heterocyles, ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate stands out as a particularly valuable and versatile intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs). Its strategic substitution pattern—a phenyl group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate at the 4-position—provides multiple points for diversification and the introduction of pharmacophoric features. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this key intermediate, with a focus on its utility in the development of kinase inhibitors.
Part 1: Synthesis of this compound
A robust and efficient synthesis of the title compound is paramount for its use in drug discovery programs. A highly effective and convergent one-pot method involves the condensation of benzamidine hydrochloride with ethyl acetoacetate. This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the reaction.
Reaction Principle: A Modified Debus-Radziszewski Imidazole Synthesis
The synthesis can be viewed as a variation of the classical Debus-Radziszewski imidazole synthesis, which traditionally involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] In this modified approach, the benzamidine serves as both the aldehyde and ammonia equivalent, while the ethyl acetoacetate provides the dicarbonyl component.
Detailed Synthesis Protocol
Materials and Reagents:
-
Benzamidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add benzamidine hydrochloride (1.0 equivalent) and stir for 15-20 minutes at room temperature to liberate the free base.
-
Addition of the β-Ketoester: To the stirred suspension, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatographic Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound as a solid.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 60-75%. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][4]
Part 2: Application as an Intermediate for Kinase Inhibitor Synthesis
The unique structural features of this compound make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] Imidazole-based scaffolds have been successfully employed in the design of inhibitors for various kinases, such as TAK1 (Transforming growth factor-β-activated kinase 1) and JNK3 (c-Jun N-terminal kinase 3).[2][3][6]
Proposed Synthetic Pathway to a Potential Kinase Inhibitor
The following protocol outlines a hypothetical, yet plausible, synthetic route to a potential kinase inhibitor, demonstrating the utility of the title intermediate. The proposed target molecule incorporates a pharmacophore commonly found in kinase inhibitors: an N-alkylated imidazole core and an amide linkage to a solubilizing group.
Target Molecule: 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-N-(pyridin-4-yl)-1H-imidazole-4-carboxamide
This target molecule is designed based on the following rationale:
-
N-alkylation: The introduction of a dialkylaminoethyl group at the N-1 position can enhance solubility and provide a basic handle for salt formation, improving pharmacokinetic properties.[7]
-
Amidation: Conversion of the ethyl ester to a carboxamide allows for the introduction of various substituents that can form key hydrogen bonding interactions within the ATP-binding pocket of a kinase.[8] The pyridyl moiety is a common feature in many kinase inhibitors.
Protocol 1: N-Alkylation of the Imidazole Core
Step-by-Step Procedure:
-
Deprotonation: In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Alkylation: After stirring for 30 minutes at room temperature, add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield ethyl 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate.
Protocol 2: Saponification of the Ethyl Ester
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the N-alkylated intermediate (1.0 equivalent) in a mixture of ethanol and water. Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid.
-
Extraction: Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid, which may be used in the next step without further purification.
Protocol 3: Amide Coupling
Step-by-Step Procedure:
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Amine Addition: Add 4-aminopyridine (1.1 equivalents) to the activated carboxylic acid solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or preparative HPLC to obtain the final target compound, 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-N-(pyridin-4-yl)-1H-imidazole-4-carboxamide.
Data Presentation
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₃H₁₄N₂O₂ | 230.26 | |
| Ethyl 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate | Proposed Intermediate | C₁₇H₂₃N₃O₂ | 301.38 |
| 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid | Proposed Intermediate | C₁₅H₁₉N₃O₂ | 273.33 |
| 1-(2-(dimethylamino)ethyl)-5-methyl-2-phenyl-N-(pyridin-4-yl)-1H-imidazole-4-carboxamide | Proposed Target API | C₂₀H₂₃N₅O | 349.43 |
Visualizations
Caption: Synthetic workflow for the preparation of the intermediate and its conversion to a potential kinase inhibitor API.
Caption: Logical relationships of the intermediate's functional groups to the final API scaffold.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward one-pot synthesis and strategically positioned functional groups provide a robust platform for the rapid generation of diverse compound libraries. As demonstrated, this intermediate is particularly well-suited for the development of kinase inhibitors, a therapeutic class of immense importance. The protocols outlined in this application note provide a solid foundation for researchers to synthesize this key intermediate and explore its potential in the discovery of novel therapeutics. The inherent modularity of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes & Protocols for Screening the Biological Activity of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the biological activity of the novel compound, ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. The imidazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This guide presents a tiered screening approach, beginning with broad-spectrum primary assays and progressing to more specific secondary and mechanistic assays. Each protocol is detailed with the underlying scientific principles, step-by-step instructions, and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Screening this compound
The imidazole nucleus is a five-membered heterocyclic ring that is a constituent of several important biological molecules such as the amino acid histidine and purines in DNA.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, making them a focal point in medicinal chemistry.[1][2][5] The subject of this guide, this compound, possesses the core imidazole structure with substitutions that may confer significant biological activity. A systematic screening of this compound is therefore a critical step in elucidating its therapeutic potential.
This guide outlines a strategic workflow for the initial biological evaluation of this compound. The proposed screening cascade is designed to be resource-efficient, starting with cost-effective and high-throughput primary assays to identify potential areas of activity. Positive "hits" from these initial screens can then be further investigated using more complex and targeted secondary assays to confirm activity and elucidate the mechanism of action.
Proposed Screening Cascade
A logical progression of assays is crucial for an effective screening campaign. The following diagram illustrates a recommended workflow for evaluating the biological activities of this compound.
Caption: Proposed screening cascade for this compound.
Primary Screening Protocols
The initial phase of screening involves testing the compound across a panel of assays representing broad categories of potential therapeutic relevance.
Antimicrobial Activity Screening
Given that many imidazole derivatives exhibit antimicrobial properties, an initial screen for antibacterial and antifungal activity is warranted.[1][6] The disk diffusion assay is a cost-effective and widely used method for preliminary screening.[7][8]
Principle: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[7][9]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ampicillin, fluconazole)
-
Negative control (solvent-treated disk)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Inoculate the surface of the agar plates evenly with the microbial suspension.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters.
Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater potency.
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Test Compound | 100 | 12 | 8 | 10 |
| Ampicillin | 10 | 25 | 20 | N/A |
| Fluconazole | 25 | N/A | N/A | 18 |
| DMSO | N/A | 0 | 0 | 0 |
Anticancer Activity Screening
The potential of imidazole derivatives as anticancer agents is well-documented.[3][4] A primary screen for cytotoxicity against a representative cancer cell line is a logical starting point. The MTT assay is a widely used colorimetric assay to assess cell viability.[10][11]
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer)
-
Complete cell culture medium
-
This compound
-
MTT solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microtiter plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation: The percentage of cell viability is calculated relative to untreated control cells. A dose-dependent decrease in cell viability indicates cytotoxic activity. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
| Compound | Concentration (µM) | Cell Viability (%) |
| Test Compound | 1 | 95 |
| 10 | 70 | |
| 50 | 45 | |
| 100 | 20 | |
| Doxorubicin | 1 | 55 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases.[12] Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.[13][14] A COX inhibitor screening assay can be used as a primary screen.
Principle: This assay measures the activity of the COX-2 enzyme by detecting the production of prostaglandins. The inhibition of this activity by the test compound indicates potential anti-inflammatory properties. Many commercial kits are available for this purpose.[15][16]
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
This compound
-
Positive control (e.g., Celecoxib)[13]
Procedure:
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.
-
Typically, this involves incubating the recombinant COX-2 enzyme with the test compound and arachidonic acid (the substrate).
-
The production of prostaglandins is then measured, often through a colorimetric or fluorometric method.[13]
Data Interpretation: The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor. A dose-dependent increase in inhibition suggests that the compound is a potential COX-2 inhibitor.
| Compound | Concentration (µM) | COX-2 Inhibition (%) |
| Test Compound | 1 | 15 |
| 10 | 40 | |
| 50 | 75 | |
| 100 | 90 | |
| Celecoxib | 10 | 95 |
Secondary Screening and Mechanistic Assays
Compounds that show promising activity in the primary screens should be subjected to more rigorous secondary assays to confirm their activity and begin to elucidate their mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
For compounds with antimicrobial activity, determining the MIC is a crucial next step. The broth microdilution method is a standard technique for this purpose.[7][9]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[8]
Procedure:
-
Perform serial dilutions of the test compound in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Cell Line Specificity
If the compound shows cytotoxic activity, it is important to assess its specificity. This can be done by testing it against a panel of different cancer cell lines and a non-cancerous cell line.
Procedure:
-
Repeat the MTT assay (Protocol 3.2.1) using a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) and a normal, non-cancerous cell line (e.g., fibroblasts).
-
Determine the IC50 value for each cell line.
Data Interpretation: A significantly lower IC50 for cancer cell lines compared to the normal cell line suggests some level of cancer cell-specific cytotoxicity.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[17][18][19] If the primary screens suggest a particular mode of action (e.g., anti-inflammatory), specific enzyme inhibition assays can be employed.
Principle: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[20][21][22] This assay determines if the test compound inhibits the activity of major CYP isoforms.
Procedure:
-
Incubate human liver microsomes (a source of CYP enzymes) with a specific substrate for each CYP isoform (e.g., CYP3A4, CYP2D6) in the presence of the test compound.[23][24]
-
Measure the formation of the metabolite using LC-MS/MS.
-
Calculate the IC50 value for each CYP isoform.
Caption: General principle of an enzyme inhibition assay.
Concluding Remarks
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. scispace.com [scispace.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjpms.in [mjpms.in]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 15. caymanchem.com [caymanchem.com]
- 16. COX-2 (human) Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. criver.com [criver.com]
- 24. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for the Laboratory Synthesis and Purification of Ethyl 5-Methyl-2-Phenyl-1H-imidazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and purification of Ethyl 5-Methyl-2-Phenyl-1H-imidazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. The protocol is based on a robust one-pot, three-component condensation reaction, a variant of the well-established Debus-Radziszewski imidazole synthesis. We delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for both synthesis and purification, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this valuable imidazole derivative.
Introduction and Scientific Context
Imidazole derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including the amino acid histidine and various pharmaceuticals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. The target molecule, this compound (CAS 77335-93-4), incorporates several key pharmacophoric features, making it a valuable intermediate for the synthesis of novel therapeutic agents.
The synthesis of highly substituted imidazoles has been a focus of extensive research, leading to the development of various multi-component reactions (MCRs). These reactions are prized for their efficiency and atom economy, as they allow for the construction of complex molecules from simple precursors in a single step.[1]
Synthetic Strategy: A Multi-Component Approach
The chosen synthetic route is a one-pot condensation reaction involving benzaldehyde, ethyl acetoacetate, and ammonium acetate. This approach is a modification of the classical Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[2][3] In this protocol, ethyl acetoacetate serves as the 1,3-dicarbonyl precursor, and ammonium acetate provides the requisite ammonia in situ.
Causality of Component Selection:
-
Benzaldehyde: Provides the C2-phenyl substituent of the imidazole ring.
-
Ethyl Acetoacetate: This β-ketoester is the linchpin of the synthesis, supplying the C4-carboxylate and C5-methyl groups, as well as the C4-C5 backbone of the final heterocycle.
-
Ammonium Acetate: Serves as a convenient, solid source of ammonia, which provides both nitrogen atoms (N1 and N3) for the imidazole ring. The acetate counter-ion can also act as a mild base/acid catalyst.
-
Solvent/Catalyst: Glacial acetic acid or ethanol are commonly employed. Acetic acid can serve as both the solvent and an acid catalyst, promoting the necessary condensation and cyclization steps.[4]
Plausible Reaction Mechanism
While the precise mechanism can be complex, it is generally understood to proceed through several key stages. Initially, ammonia (from ammonium acetate) condenses with the dicarbonyl functionality of ethyl acetoacetate to form a diimine or related enamine intermediate. This intermediate then condenses with benzaldehyde, followed by intramolecular cyclization and subsequent dehydration (or oxidation) to yield the aromatic imidazole ring.[5]
Caption: Plausible reaction mechanism for the imidazole synthesis.
Experimental Protocols
Overall Synthesis and Purification Workflow
The process begins with the one-pot synthesis, followed by a simple work-up to isolate the crude product. Purification is then achieved through recrystallization or, if necessary, column chromatography.
Caption: General workflow for synthesis and purification.
Protocol 1: One-Pot Synthesis
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents:
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| Benzaldehyde | 106.12 | 20 | 1.0 | 2.12 g (2.0 mL) |
| Ethyl Acetoacetate | 130.14 | 20 | 1.0 | 2.60 g (2.6 mL) |
| Ammonium Acetate | 77.08 | 40 | 2.0 | 3.08 g |
| Glacial Acetic Acid | 60.05 | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).
-
Reagent Addition: Sequentially add benzaldehyde (2.0 mL, 20 mmol), ethyl acetoacetate (2.6 mL, 20 mmol), and ammonium acetate (3.08 g, 40 mmol) to the flask.
-
Heating and Reflux: Gently heat the reaction mixture in an oil bath to reflux (approximately 110-120°C). Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Slowly pour the cooled, dark-colored reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
-
Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This step is crucial to precipitate the product fully.
-
Isolation: Collect the solid crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. The crude product is typically an off-white or pale yellow solid.
Purification Protocols and Strategies
The crude product often contains unreacted starting materials and side products, necessitating purification. Recrystallization is the preferred method for its simplicity and efficiency.[4] If recrystallization fails to provide a product of sufficient purity, column chromatography is a reliable alternative.[6]
Protocol 2: Purification by Recrystallization
Principle: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point. Ethanol or an ethanol/water mixture is often effective for this class of compounds.[6]
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product (~20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find a suitable one.
-
Dissolution: Place the entire batch of crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just completely dissolve the solid. It is critical to add the solvent portion-wise to avoid using an excess.
-
Decolorization (Optional): If the hot solution is highly colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol and dry them to a constant weight under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Principle: Imidazole compounds are basic and can exhibit strong, undesirable interactions with the acidic surface of standard silica gel, leading to peak tailing and poor separation.[6] This can be mitigated by adding a basic modifier to the mobile phase or by using a neutral stationary phase like alumina.
Step-by-Step Procedure:
-
Stationary Phase: Pack a glass column with silica gel (or neutral alumina for highly basic compounds) as a slurry in the initial mobile phase.
-
Sample Preparation: Dissolve a portion of the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading often leads to sharper bands.[6]
-
Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). Crucially, add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture. The triethylamine will compete for the acidic sites on the silica gel, dramatically improving the peak shape and separation.[6]
-
Elution: Carefully apply the sample to the top of the column. Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting
| Problem | Probable Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; loss during work-up. | Ensure reagents are pure and dry. Increase reaction time and monitor closely by TLC. Ensure complete precipitation by adjusting pH carefully during work-up. |
| "Oiling Out" During Recrystallization | Solution is too saturated; cooling is too rapid; impurities are present. | Re-heat the mixture to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly (e.g., by insulating the flask). Scratch the inside of the flask.[6] |
| Significant Tailing in Column Chromatography | Strong interaction between the basic imidazole and acidic silica gel. | Add a basic modifier like 0.5-1% triethylamine or pyridine to the eluent.[6] Alternatively, use neutral or basic alumina as the stationary phase.[6] |
| Product Fails to Crystallize | Product is highly soluble in the chosen solvent; presence of impurities. | Try a different solvent or a two-solvent system (e.g., ethanol/water). If impurities are preventing crystallization, column chromatography may be necessary first. |
References
- 1. One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO<sub>2</sub>-Pr-SO<sub>3</sub>H) - Arabian Journal of Chemistry [arabjchem.org]
- 2. scribd.com [scribd.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5-Methyl-2-phenyl-1H-imidazole-4-carboxylate
Welcome to the dedicated technical support center for the synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this multicomponent reaction, troubleshoot common issues, and ultimately improve the yield and purity of the final product.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a multicomponent reaction, typically proceeding through a variation of the Hantzsch synthesis or the Debus-Radziszewski reaction.[1] This one-pot condensation involves the reaction of benzaldehyde, ethyl acetoacetate, and an ammonia source, most commonly ammonium acetate. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the desired product. This guide provides a comprehensive framework for understanding and overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this multicomponent synthesis can stem from several factors. The most common culprits include:
-
Suboptimal Stoichiometry: The molar ratio of the reactants is critical. An excess of ammonium acetate is often necessary, as it serves as both the nitrogen source and a precursor to acetic acid, which can catalyze the reaction.
-
Inadequate Reaction Temperature: The reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessive heat can promote the formation of byproducts. The optimal temperature often needs to be determined empirically for your specific setup.
-
Poor Quality Reagents: The purity of benzaldehyde and ethyl acetoacetate is paramount. Impurities in the starting materials can lead to the formation of a complex mixture of side products that are difficult to separate.
-
Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
-
Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction has gone to completion, especially if the solvent is not chosen carefully.
Q2: I am observing a significant amount of a yellow, oily byproduct. What could it be and how can I minimize it?
A2: A common byproduct in Hantzsch-type reactions involving ethyl acetoacetate is the corresponding dihydropyridine derivative.[2][3] The formation of this byproduct is a competing reaction pathway. To minimize its formation, consider the following:
-
Optimize Ammonium Acetate Concentration: A higher concentration of ammonium acetate can favor the imidazole formation pathway.
-
Control the Rate of Aldehyde Addition: Slow, dropwise addition of benzaldehyde to the mixture of ethyl acetoacetate and ammonium acetate can help to maintain a low concentration of the aldehyde, thereby disfavoring the self-condensation pathways that lead to dihydropyridine formation.
-
Solvent Effects: The choice of solvent can influence the relative rates of the competing reactions. Protic solvents like ethanol or acetic acid are commonly used and can be optimized.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What can I do?
A3: A stalled reaction can be indicative of several issues:
-
Insufficient Catalyst: While ammonium acetate can act as a catalyst precursor, the addition of a catalytic amount of a stronger acid, such as glacial acetic acid, can often drive the reaction to completion.
-
Water Content: While some water is produced during the reaction, excess water in the starting materials or solvent can hinder the condensation steps. Ensure you are using anhydrous solvents and reagents if possible.
-
Deactivation of Catalyst: If using a solid-supported catalyst, it may become deactivated over time.
Q4: How do I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v), should be used to separate the starting materials from the product and any major byproducts. The disappearance of the limiting reactant (usually benzaldehyde) is a good indicator of reaction completion.
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to resolving common experimental issues.
Guide 1: Addressing Low Product Yield
Low yield is the most frequently encountered problem. This guide provides a systematic workflow to diagnose and resolve the issue.
Caption: A decision tree for troubleshooting low yield.
-
Verify Reagent Stoichiometry:
-
Rationale: The relative amounts of the three components are crucial. An excess of the ammonia source is often beneficial.
-
Action: A common starting point is a molar ratio of 1:1:2 for benzaldehyde:ethyl acetoacetate:ammonium acetate. Consider increasing the ammonium acetate to 3-4 equivalents.
-
-
Optimize Reaction Temperature:
-
Rationale: The rate of this condensation reaction is temperature-dependent.
-
Action: If the reaction is sluggish at lower temperatures, cautiously increase the temperature in 10°C increments, monitoring by TLC. Be aware that temperatures above 120-130°C may promote side reactions.
-
-
Ensure Reagent Purity:
-
Rationale: Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction.
-
Action: Use freshly distilled benzaldehyde. Ensure ethyl acetoacetate is of high purity.
-
-
Catalyst Addition:
-
Rationale: While ammonium acetate can auto-catalyze the reaction to some extent by forming acetic acid in situ, an additional acid catalyst can significantly accelerate the reaction.
-
Action: Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Guide 2: Improving Product Purity
Achieving high purity can be challenging due to the formation of closely related byproducts.
Caption: A typical workflow for the purification of the target compound.
-
Initial Workup:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
If a precipitate forms, it can be collected by filtration. If the product remains oily, proceed to extraction.
-
Neutralize any excess acid by washing with a saturated sodium bicarbonate solution.
-
-
Solvent Extraction:
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Recrystallization:
-
Rationale: If the crude product is a solid and of reasonable purity, recrystallization is an effective method for removing minor impurities.
-
Protocol: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add water until the solution becomes turbid. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography:
-
Rationale: For oily crude products or mixtures with significant impurities, column chromatography is necessary.
-
Protocol:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute at an intermediate polarity.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, based on established methods for similar multicomponent reactions.
Synthesis of this compound
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial acetic acid (as solvent or catalyst) or Ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium acetate (2.5 eq) and glacial acetic acid (5-10 mL per gram of benzaldehyde).
-
Stir the mixture until the ammonium acetate has dissolved.
-
Add ethyl acetoacetate (1.0 eq) to the flask.
-
Slowly add benzaldehyde (1.0 eq) dropwise to the reaction mixture with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 120°C for acetic acid) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with the workup and purification as described in the "Improving Product Purity" guide above.
Table 1: Optimization of Reaction Conditions - A Comparative Overview
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Ethanol | Glacial Acetic Acid | Acetic acid can also act as a catalyst, potentially increasing the reaction rate.[4] |
| Ammonium Acetate (eq) | 2.0 | 3.0 | A higher excess of the ammonia source can improve yield by favoring the desired reaction pathway. |
| Temperature | 80°C (Reflux) | 120°C (Reflux) | Higher temperature can increase the reaction rate, but must be monitored to avoid byproduct formation. |
| Catalyst | None (self-catalyzed) | Lewis Acid (e.g., 10 mol% ZnCl₂) | A Lewis acid catalyst can activate the carbonyl groups, leading to a faster and more efficient reaction. |
| Reaction Time | 6-8 hours | 2-3 hours | Optimized conditions lead to a significant reduction in reaction time. |
| Typical Yield | 40-60% | 70-85% | The combination of optimized parameters leads to a substantial improvement in product yield. |
Mechanistic Insights
A general understanding of the reaction mechanism can aid in troubleshooting. The reaction is believed to proceed through the initial formation of an enamine from ethyl acetoacetate and ammonia, and an imine from benzaldehyde and ammonia. These intermediates then condense and cyclize to form the imidazole ring.
Caption: A simplified mechanism for the synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Imidazole Synthesis
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of imidazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental work. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your synthetic strategies.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you diagnose and resolve specific issues you may be observing in your reactions.
Problem 1: Low Yield of the Desired Imidazole Product
Q: My imidazole synthesis is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yields in imidazole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the consumption of your starting materials.
-
Actionable Advice: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the limiting reagent. If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions[1].
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that can significantly impact reaction efficiency.
-
Actionable Advice:
-
Temperature: While some reactions are initiated at room temperature, gentle heating (e.g., 70-90°C) may be necessary to drive the reaction to completion. Conversely, excessive temperatures can lead to decomposition or the formation of byproducts[1].
-
Solvent: The polarity of the solvent plays a crucial role in reactant solubility and the stability of reaction intermediates. For instance, the Debus-Radziszewski synthesis often benefits from polar protic solvents like ethanol or methanol[2]. However, poor solubility of starting materials in hydroxylic and polar solvents can sometimes lead to lower yields[2][3]. Experimenting with a range of solvents is recommended.
-
Catalyst: While some syntheses can proceed without a catalyst, the addition of a Lewis or Brønsted acid can improve yields[4]. For example, in the synthesis of 2,4,5-trisubstituted imidazoles, catalysts like lactic acid or silicotungstic acid have been shown to be effective[5].
-
-
-
Purity of Reagents: The presence of impurities in your starting materials, such as glyoxal and aldehydes, can lead to the formation of undesired byproducts and consequently, a lower yield of the target imidazole[1].
-
Actionable Advice: Ensure the purity of your reagents before use. If necessary, purify them using standard laboratory techniques such as distillation or recrystallization.
-
-
Inefficient Purification: Significant product loss can occur during work-up and purification.
Problem 2: Formation of a Mixture of Regioisomers
Q: My reaction is producing a mixture of N-alkylated or C-substituted imidazole isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common hurdle in the synthesis of unsymmetrically substituted imidazoles. The formation of isomeric mixtures is often due to the similar reactivity of different positions on the imidazole ring or its precursors.
-
Governing Factors: Regioselectivity is primarily controlled by a combination of steric and electronic effects of the reactants, the reaction mechanism, and the reaction conditions[4][7].
-
Steric Hindrance: Bulky substituents on the imidazole precursor or the alkylating/arylating agent can sterically hinder approach to a particular nitrogen or carbon atom, thus favoring substitution at a less hindered position[4][7].
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms or the susceptibility of carbon atoms to electrophilic attack[4][7]. For example, an electron-withdrawing group at the C4(5) position can deactivate the adjacent N3 nitrogen, favoring alkylation at the N1 position[7].
-
-
Strategies for Improving Regioselectivity:
-
Modify Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the isomeric ratio. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift selectivity from the C5 to the C2 position[7].
-
Catalyst Selection: The catalyst can play a pivotal role in directing the regiochemical outcome of a reaction[4].
-
Protecting Groups: A multi-step approach involving the protection of one nitrogen atom can be a reliable strategy to achieve selective functionalization at the other nitrogen.
-
Problem 3: Presence of Significant Byproducts
Q: I am observing a major byproduct in my reaction mixture. What could it be and how can I prevent its formation?
A: The nature of the byproduct will depend on the specific imidazole synthesis route you are employing. Here are some common scenarios:
-
Debus-Radziszewski Synthesis: A common side reaction is the formation of oxazole byproducts[1].
-
Causality: This competing reaction pathway can be favored under certain conditions.
-
Prevention Strategy: Using a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound can suppress oxazole formation by favoring the diimine intermediate required for imidazole synthesis. Additionally, maintaining alkaline reaction conditions is beneficial[1]. Consider a stepwise addition, where the aldehyde is added slowly to a pre-formed mixture of the dicarbonyl compound and ammonia[1].
-
-
Synthesis from Diaminomaleonitrile (DAMN): The formation of a dark, insoluble material is a common issue.
-
Causality: This is often a polymeric byproduct resulting from the self-condensation of DAMN, especially at elevated temperatures[8].
-
Prevention Strategy: Careful temperature control is crucial. Additionally, ensure efficient stirring to prevent localized overheating.
-
-
Incomplete Cyclization or Over-reaction: In some cases, incompletely cyclized intermediates or products of over-reaction can be the major contaminants. For example, in the reaction of DAMN with formic acid, N-formyl or N,N'-diformyl intermediates may be present[8].
-
Prevention Strategy: Optimize reaction time and stoichiometry to favor the desired cyclization. Monitoring the reaction progress by TLC or HPLC is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in imidazole synthesis?
A1: Besides the formation of regioisomers and specific byproducts mentioned above, other common side reactions include polymerization of starting materials, especially aldehydes, and decomposition of thermally sensitive intermediates. The formation of 2-aroyl-4(5)-arylimidazoles as side products can also occur and is highly dependent on the reaction conditions[9].
Q2: Which analytical techniques are best for identifying impurities in my imidazole synthesis?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of your crude product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and any impurities[10][11][12].
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile imidazole derivatives, GC-MS provides excellent separation and structural information about the components of your reaction mixture[11][13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of your desired product and can often help in identifying the structure of major impurities[11].
Q3: Are there any "green" or more environmentally friendly approaches to imidazole synthesis that might also reduce side reactions?
A3: Yes, there is a growing interest in developing more sustainable methods for imidazole synthesis. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases[14][15][16]. The use of greener solvents, such as water or ionic liquids, is also being explored to minimize the environmental impact and can sometimes lead to improved reaction outcomes[16].
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in a Debus-Radziszewski Reaction
-
Reagent Purity Check: Before starting the reaction, verify the purity of the dicarbonyl compound (e.g., glyoxal, benzil), the aldehyde, and the ammonia source (e.g., ammonium acetate) by appropriate analytical methods (e.g., NMR, GC). Purify if necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dicarbonyl compound and a molar excess of ammonium acetate (e.g., 5-10 equivalents) in a suitable solvent (e.g., ethanol).
-
Stepwise Addition: Slowly add the aldehyde to the stirred solution at room temperature over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC. The TLC should be developed in an appropriate solvent system to resolve the starting materials and the product.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature to reflux and continue monitoring.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or acid-base extraction.
Protocol 2: Purification of an N-Alkylated Imidazole using Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the N-alkylated imidazole and any unreacted starting imidazole in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously and then allow the layers to separate. The basic imidazole derivatives will be protonated and extracted into the aqueous layer.
-
Separation: Drain the organic layer.
-
Neutralization and Back-Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The protonated imidazole will be neutralized and may precipitate out. If it does not precipitate, extract the aqueous layer with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified N-alkylated imidazole[6].
Visualizations
Troubleshooting Workflow for Low Yield in Imidazole Synthesis
Caption: A workflow diagram for troubleshooting low yields in imidazole synthesis.
Mechanism of Oxazole Byproduct Formation in Debus-Radziszewski Synthesis
Caption: Competing pathways leading to imidazole and oxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 16. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Optimization of Reaction Conditions for Preparing Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Overview and Core Principles
The synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is a cornerstone reaction for generating highly functionalized imidazole scaffolds, which are pivotal in medicinal chemistry and materials science. The most common and efficient pathway is a multicomponent reaction, often a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of an aldehyde (benzaldehyde), a 1,3-dicarbonyl compound (ethyl acetoacetate), and an ammonia source (typically ammonium acetate).[1][2]
While elegant in its convergence, this reaction is sensitive to several parameters that can drastically affect yield and purity. This guide provides a framework for troubleshooting common issues and systematically optimizing reaction conditions, moving beyond simple procedural steps to explain the underlying chemical causality. Our approach is grounded in establishing a self-validating experimental workflow, ensuring that each adjustment is logical and its outcome is measurable.
Core Reaction Scheme:
The synthesis proceeds via the condensation of three key components:
-
Benzaldehyde: Provides the C2-substituent of the imidazole ring.
-
Ethyl Acetoacetate: Acts as the four-carbon backbone, ultimately forming the C4-carboxylate and C5-methyl groups.
-
Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring.
References
Technical Support Center: Purification of Crude Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
Welcome to the technical support center for the purification of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important imidazole intermediate. Here, we address common challenges encountered during the purification of this compound, providing troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its synthesis, often achieved through multicomponent reactions like the Debus-Radziszewski synthesis, can result in a crude product containing a variety of impurities.[1][2] These may include unreacted starting materials, such as benzaldehyde and ethyl acetoacetate, as well as side-products arising from their self-condensation or alternative reaction pathways. The inherent basicity of the imidazole ring can also lead to challenges such as tailing during silica gel chromatography.
This guide provides a structured approach to overcoming these common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
Question 1: My purified product shows the presence of unreacted benzaldehyde in the 1H NMR spectrum. How can I remove it?
Answer: Residual benzaldehyde is a common impurity, especially in syntheses where it is used in excess. Due to its relatively non-polar nature, it can co-elute with the desired product in normal-phase chromatography if the mobile phase is not optimized.
-
Underlying Cause: Benzaldehyde has moderate polarity and can be difficult to separate from the product, which also possesses aromatic and ester functionalities.
-
Solution:
-
Aqueous Work-up: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3). The bisulfite forms an adduct with the aldehyde, which is water-soluble and will be partitioned into the aqueous phase. Separate the layers and then wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Chromatography Optimization: If benzaldehyde persists, careful optimization of your column chromatography mobile phase is necessary. A less polar solvent system, such as a higher ratio of hexane or petroleum ether to ethyl acetate, will increase the retention time of your more polar product relative to the less polar benzaldehyde, allowing for better separation.
-
Question 2: I'm observing significant peak tailing during silica gel column chromatography of my product. What is causing this and how can I resolve it?
Answer: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.
-
Underlying Cause: The imidazole ring contains a basic nitrogen atom that can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" or asymmetric peak shape.
-
Solution:
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is commonly used for this purpose. A concentration of 0.5-1% (v/v) triethylamine in your eluent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.
-
Use of an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel could be employed, where the elution order is inverted (polar compounds elute first).
-
Question 3: My crude product is a dark, oily residue, and I'm struggling to induce crystallization. What should I do?
Answer: The presence of colored impurities and the failure to crystallize, often termed "oiling out," are common problems.
-
Underlying Cause: "Oiling out" can occur when the concentration of impurities is high, depressing the melting point of the mixture, or if the solution is supersaturated and cooled too quickly. Dark colors often indicate the presence of polymeric or highly conjugated side-products.
-
Solution:
-
Initial Purification by Chromatography: Before attempting recrystallization, it is often beneficial to perform a preliminary purification by flash column chromatography to remove the bulk of the impurities. This will significantly increase the purity of your product and improve the chances of successful crystallization.
-
Recrystallization Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Based on the purification of similar trisubstituted imidazoles, ethanol is a good starting point.[3] You can also try solvent systems like ethyl acetate/hexane or dichloromethane/heptane, where the product is dissolved in the more polar solvent at its boiling point, and the less polar anti-solvent is added dropwise until turbidity is observed, followed by slow cooling.
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of your partially purified product with activated charcoal. Dissolve the product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal (typically 1-5% by weight), and briefly heat the mixture. Filter the hot solution through a pad of celite to remove the charcoal, and then proceed with crystallization. Be aware that using too much charcoal can lead to a loss of your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from a Debus-Radziszewski synthesis of this compound?
A1: The Debus-Radziszewski synthesis involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of this compound, the likely starting materials are ethyl acetoacetate (as the dicarbonyl precursor), benzaldehyde, and an ammonia source (like ammonium acetate). Therefore, potential impurities include:
-
Unreacted ethyl acetoacetate
-
Unreacted benzaldehyde
-
Self-condensation products of ethyl acetoacetate
-
Products from the reaction of benzaldehyde with ammonia
Q2: What is a good starting mobile phase for thin-layer chromatography (TLC) analysis and column chromatography?
A2: A good starting point for TLC analysis is a 7:3 mixture of hexane (or petroleum ether) and ethyl acetate. This should give a good separation of non-polar and moderately polar compounds. For column chromatography of a related compound, a mobile phase of light petroleum/ethyl acetate 70:30 was used successfully.[4] You can adjust the polarity based on the Rf value of your product on the TLC plate. An ideal Rf for column chromatography is typically in the range of 0.2-0.4.
Q3: How should I store the purified this compound?
A3: Imidazole derivatives are generally stable compounds. However, to prevent potential degradation over long periods, it is advisable to store the purified solid in a tightly sealed container in a cool, dark, and dry place. If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select a column of appropriate size based on the amount of crude material (a silica gel to crude product ratio of 50:1 to 100:1 by weight is a good starting point).
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then drain the solvent until it is level with the top of the silica bed.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent like dichloromethane) onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin eluting with the low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 30% ethyl acetate in hexane. For a similar compound, an isocratic elution with 70:30 light petroleum/ethyl acetate was effective.[4]
- Collect fractions and monitor their composition by TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Place a small amount of the crude or column-purified product in a test tube.
- Add a few drops of a test solvent (e.g., ethanol).[3]
- If it dissolves at room temperature, the solvent is too polar. If it is insoluble, heat the mixture to the solvent's boiling point.
- If the compound dissolves when hot and crystals form upon slow cooling, you have found a suitable solvent.
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
- If the solution is colored, you can perform an activated carbon treatment at this stage (see Troubleshooting Question 3).
- Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the formation of larger, purer crystals.
- Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight.
Data Summary
| Compound Property | Value | Source |
| Molecular Formula | C13H14N2O2 | [5] |
| Molecular Weight | 230.26 g/mol | [5] |
| CAS Number | 77335-93-4 | [5] |
Visual Workflow and Diagrams
Caption: A typical workflow for the purification of crude this compound.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Support Center: Identification of Byproducts in the Synthesis of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of byproducts during this synthetic process. As Senior Application Scientists, we understand the critical importance of purity in drug discovery and development, and this resource is structured to address the nuanced challenges you may encounter.
I. Understanding the Core Synthesis and Potential for Byproduct Formation
The synthesis of this compound and its derivatives is a cornerstone in the development of various therapeutic agents. A common and versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] While effective, this and other related synthetic routes are not without their challenges, often leading to a variety of byproducts that can complicate purification and compromise the yield and purity of the final product.[3][4]
Understanding the mechanistic pathways of these reactions is the first step in predicting and identifying potential impurities. The formation of the desired imidazole core relies on a series of condensation and cyclization reactions. However, side reactions can occur at various stages, leading to the formation of undesired molecular structures.
Common Synthetic Pathway: A Visual Overview
The Debus-Radziszewski synthesis for this compound typically involves the reaction of benzaldehyde, ethyl acetoacetate (as a source of the 1,3-dicarbonyl moiety), and an ammonia source.
Caption: Generalized reaction scheme for the synthesis of the target imidazole, highlighting potential byproduct pathways.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and provides actionable solutions for identifying and mitigating byproduct formation.
Q1: My reaction has produced a complex mixture of products, and the yield of the desired imidazole is low. What are the likely byproducts?
A1: Low yields and complex product mixtures in imidazole synthesis often point to several competing side reactions.[5][6] The most common culprits include:
-
Oxazole Derivatives: The formation of oxazoles is a frequent competing reaction, particularly under certain reaction conditions.[6] This can be mitigated by using a significant excess of ammonia and maintaining alkaline conditions to favor the formation of the diimine intermediate required for imidazole synthesis.[6]
-
Incomplete Reaction Products: The reaction may not have proceeded to completion, leaving behind starting materials and partially reacted intermediates. Monitoring the disappearance of the limiting starting material (often the aldehyde) by Thin Layer Chromatography (TLC) is crucial for optimizing the reaction time.[6]
-
Aldehyde Self-Condensation Products: Aldehydes, especially under basic or acidic conditions, can undergo self-condensation reactions (e.g., aldol condensation) to form a variety of byproducts.
-
Products from Reagent Impurities: The purity of your starting materials, particularly the dicarbonyl compound and the aldehyde, is critical. Impurities in these reagents can lead to the formation of a host of unexpected byproducts.[6]
Q2: I've isolated an impurity with a similar molecular weight to my target compound. How can I definitively identify it?
A2: Differentiating between isomers and other closely related byproducts requires a combination of modern analytical techniques. A systematic approach is key:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the impurity, allowing you to determine its molecular formula. This is the first step in distinguishing it from your target compound and proposing potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the number of different types of protons and their neighboring environments. Key differences to look for compared to your target compound's spectrum include changes in chemical shifts, splitting patterns, and the presence or absence of characteristic peaks (e.g., the imidazole N-H proton).
-
¹³C NMR: This technique reveals the number of unique carbon environments in the molecule. Comparing the ¹³C NMR spectrum of the impurity to that of the desired product can highlight differences in the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons, allowing for a more confident structural elucidation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify key functional groups present in the impurity. For example, the presence of a strong carbonyl stretch may indicate an incomplete cyclization, while the absence of an N-H stretch could suggest an N-substituted byproduct.
Q3: How can I adjust my reaction conditions to minimize the formation of a specific byproduct I've identified?
A3: Once a byproduct is identified, you can often modify the reaction conditions to disfavor its formation.
| Identified Byproduct | Potential Cause | Recommended Action |
| Oxazole Derivative | Insufficient ammonia concentration. | Increase the molar excess of the ammonia source (e.g., ammonium acetate).[6] |
| Incomplete Condensation Products | Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting materials are consumed. Gentle heating may be required, but excessive heat can promote other side reactions.[6] |
| Aldehyde Self-Condensation Products | Suboptimal order of addition or pH. | Consider adding the aldehyde slowly to the mixture of the dicarbonyl compound and ammonia to ensure it reacts with the pre-formed diimine intermediate.[6] Adjust the pH to favor the desired reaction pathway. |
| N-Substituted Imidazoles | Use of a primary amine instead of ammonia. | If an N-substituted product is not desired, ensure the use of a pure ammonia source. |
III. Step-by-Step Experimental Protocols for Byproduct Analysis
To ensure the rigorous identification of any impurities, the following analytical workflow is recommended.
Analytical Workflow for Byproduct Identification
Caption: A systematic workflow for the isolation and structural elucidation of byproducts.
Protocol 1: Isolation of Impurities by Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Stationary Phase: Prepare a silica gel column of appropriate size based on the amount of crude product.
-
Mobile Phase Selection: Determine an optimal solvent system using TLC that provides good separation between the desired product and the impurities. A gradient elution (gradually increasing the polarity of the solvent) is often effective.
-
Elution and Fraction Collection: Carefully load the sample onto the column and begin elution. Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure impurity and remove the solvent under reduced pressure.
Protocol 2: Structural Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Note the chemical shifts (ppm), integration values, and splitting patterns of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Note the chemical shifts of all carbon signals.
-
(Optional) 2D NMR Acquisition: If the structure is not immediately apparent, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).
-
Data Analysis: Compare the obtained spectra with those of the expected product and known compounds. Utilize spectral databases and prediction software to aid in structure elucidation.
IV. Conclusion
The successful synthesis of this compound with high purity relies on a thorough understanding of the reaction mechanism and the potential for byproduct formation. By employing a systematic approach to troubleshooting and utilizing modern analytical techniques, researchers can effectively identify and mitigate the formation of unwanted impurities. This technical support guide provides a framework for addressing common challenges, ultimately leading to more efficient and reliable synthetic outcomes.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
-
Crouch, R. D., Howard, J. L., Zile, J. L., & Barker, K. H. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product. Journal of Chemical Education, 83(11), 1658.
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
-
Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
-
Siddiqui, S. A., Narkhede, U. C., Palimkar, S. S., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2005). A rapid and catalyst-free one-pot synthesis of 2,4,5-triaryl-1H-imidazoles in a room temperature ionic liquid. Tetrahedron, 61(14), 3539-3546.
-
Zuliani, V., Cocconcelli, G., Fantini, M., Ghiron, C., & Rivara, M. (2007). A Simple and Efficient Approach to the Parallel Synthesis of 2,4(5)-Diarylimidazoles. The Journal of Organic Chemistry, 72(12), 4551-4553.
-
Adib, M., Ansari, S., Feizi, S., & Damavandi, J. A. (2009). A Four-Component, One-Pot Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles under Solvent-Free Conditions. Synlett, 2009(19), 3263-3266.
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
-
Various Authors. (2024). Imidazole synthesis. Organic Chemistry Portal.
-
Singh, S., & Sharma, A. (2021). Polymer based advanced recipes for imidazoles: a review. RSC Advances, 11(42), 26235-26257.
-
Chundawat, T. S., Sharma, N., Kumari, P., & Bhagat, S. (2016). A Simple and Efficient Copper-Catalyzed Multicomponent Reaction for the Synthesis of Trisubstituted Imidazoles. Synlett, 27(03), 404-408.
-
Das, D., Begam, M., & Nath, U. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega, 5(24), 14646-14654.
-
Bhatnagar, A., Sharma, P. K., & Kumar, N. (2011). A review on “synthesis of imidazole and its derivatives and their medicinal importance”. International Journal of PharmTech Research, 3(1), 249-257.
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Imidazole.
-
Various Authors. (2022). One-pot synthesis of polysubstituted imidazoles from arylaldehydes in water catalyzed by nhc using microwave irradiation. ResearchGate.
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Imidazole Derivatives: A Review. Molecules, 23(1), 21.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
how to remove unreacted starting materials from ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Technical Support Center: Purification of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification strategies for this compound. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested protocols to help you overcome common purification challenges and achieve high product purity.
The synthesis of substituted imidazoles, such as this compound, often proceeds via a condensation reaction, a classic example being the reaction of benzamidine with an α-haloketone like ethyl 2-chloroacetoacetate.[1] While effective, this synthesis route frequently leaves behind polar, unreacted starting materials that can complicate product isolation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Purification Protocols
Q1: What are the most likely impurities in my crude reaction mixture?
Answer: Following a typical synthesis, your crude product is likely contaminated with the starting materials. Understanding the distinct physicochemical properties of your target compound versus these impurities is the first step in designing an effective purification strategy.
-
This compound (Product): A weakly basic heterocyclic compound. It is generally soluble in organic solvents like ethyl acetate and dichloromethane and has low solubility in water.
-
Benzamidine Hydrochloride (Starting Material): A key reactant, often used as its hydrochloride salt. This salt is highly soluble in water and alcohols but has poor solubility in less polar organic solvents like ethyl acetate or dichloromethane.[2][3][4] The free base form is basic and can be manipulated by pH.
-
Ethyl 2-chloroacetoacetate (Starting Material): A neutral, reactive keto-ester. It is a colorless to pale yellow liquid that is soluble in many organic solvents but has limited solubility in water.[5][6] It can be prone to hydrolysis, especially under basic conditions.[7]
Table 1: Physicochemical Properties of Product and Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Solubility Characteristics |
| Product | C₁₃H₁₄N₂O₂ | 230.26[8] | Solid | Soluble in ethyl acetate, DCM; insoluble in water. |
| Benzamidine HCl | C₇H₉ClN₂ | 156.61 | White Solid | Soluble in water, ethanol; insoluble in nonpolar organics.[4] |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59[5] | Liquid[6] | Soluble in most organic solvents; low solubility in water.[6] |
Q2: My crude product is an oily, discolored solid. How can I perform an initial cleanup?
Answer: An excellent first step for removing the bulk of polar impurities is a liquid-liquid extraction based on acid-base principles.[9][10][11] This technique manipulates the pH of the aqueous phase to selectively draw charged impurities out of the organic phase containing your product.[12][13]
The core principle is that ionic salts are preferentially soluble in the aqueous layer, while neutral organic molecules remain in the organic layer.[10] Your target imidazole is a weak base, whereas benzamidine is a significantly stronger base. This difference in basicity is the key to their separation.
Below is a workflow diagram illustrating the overall purification strategy.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
- 4. Benzamidine Hcl CAS#: 1670-14-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. scbt.com [scbt.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Video: Extraction - Concept [jove.com]
- 13. magritek.com [magritek.com]
Technical Support Center: Purifying Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate via Column Chromatography
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust purification is paramount to successful research and development. This guide provides a comprehensive, experience-driven protocol for the purification of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate using column chromatography. We will not only detail the steps but also explain the underlying principles to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when setting up a column chromatography protocol for imidazole derivatives.
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving imidazole derivatives, high-purity silica gel (60 Å pore size) is the standard and most cost-effective choice.[1][2] However, the basic nature of the imidazole ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[1] If you observe significant tailing, consider using neutral or basic alumina, which minimizes these acidic interactions.[1]
Q2: How do I select the optimal mobile phase (eluent)?
A2: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[2][3][4] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[3] This range typically ensures good separation from impurities and a reasonable elution time. Common starting solvent systems for imidazole derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1] For more polar compounds, a dichloromethane/methanol system may be necessary.[1]
Q3: Should I perform a "wet" or "dry" load of my sample?
A3: For optimal separation and sharper bands, dry loading is highly recommended, especially if your crude product has poor solubility in the initial, non-polar mobile phase.[1][5] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column.[5] This technique prevents the sample from precipitating at the top of the column and ensures a more uniform application.
Troubleshooting Guide
Encountering issues during column chromatography is common. This section provides solutions to specific problems you might face.
Problem 1: My compound and a major impurity are co-eluting (have very similar Rf values).
Solution:
-
Optimize the Mobile Phase: If you are using an isocratic (constant solvent mixture) elution, switch to a gradient elution.[1] Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
Experiment with Different Solvent Systems: Try a different combination of solvents. For instance, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide a different selectivity.[1] The key is to alter the interactions between your compounds, the stationary phase, and the mobile phase.
Problem 2: The spot for my compound on the TLC plate is streaking or "tailing," and this is reflected in broad elution bands from my column.
Solution:
-
Add a Basic Modifier: Tailing of basic compounds like imidazoles on silica gel is often due to strong interactions with acidic silanol groups.[1] Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your mobile phase can neutralize these active sites, leading to sharper peaks and improved separation.[1]
-
Switch to a Different Stationary Phase: As mentioned in the FAQ, using neutral or basic alumina can be an effective way to eliminate tailing caused by acidic interactions.[1]
Problem 3: My yield after column chromatography is very low.
Solution:
-
Check for Irreversible Adsorption: Your compound might be binding irreversibly to the silica gel. This can be mitigated by deactivating the silica with a base like triethylamine before running the column or by using a less acidic stationary phase like alumina.[1]
-
Assess Compound Stability: Your imidazole derivative might be degrading on the acidic silica gel.[6] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If instability is an issue, consider using flash chromatography to minimize the time the compound spends on the column.[6]
Detailed Protocol: Purifying this compound
This protocol is a robust starting point. Remember to adapt it based on your preliminary TLC results.
Thin Layer Chromatography (TLC) Analysis
Before packing your column, determine the optimal solvent system.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 TLC plates | Standard for monitoring organic reactions. |
| Mobile Phase Systems to Test | 1. Hexane:Ethyl Acetate (9:1, 8:2, 7:3) 2. Dichloromethane:Methanol (99:1, 98:2, 95:5) | These systems cover a good polarity range for imidazole derivatives.[1] |
| Target Rf Value | 0.2 - 0.4 | Provides the best balance between separation and elution time.[3] |
| Visualization | UV lamp (254 nm) and/or a potassium permanganate stain | The phenyl and imidazole rings should be UV active. Staining helps visualize non-UV active impurities. |
Column Preparation
A well-packed column is crucial for good separation.
| Step | Procedure |
| 1. Choose Column Size | For 1g of crude material, a column with a diameter of ~4 cm is a good starting point. |
| 2. Slurry Packing | In a beaker, mix silica gel with your initial, least polar mobile phase to form a slurry. |
| 3. Pack the Column | Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[2] |
| 4. Add Sand | Add a thin layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[5] |
Sample Loading (Dry Loading Recommended)
| Step | Procedure |
| 1. Dissolve Crude Product | Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane. |
| 2. Adsorb onto Silica | Add silica gel (2-3 times the weight of your crude product) to the solution.[1] |
| 3. Evaporate Solvent | Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] |
| 4. Load onto Column | Carefully add the silica-adsorbed sample to the top of the packed column. |
Elution and Fraction Collection
| Step | Procedure |
| 1. Initial Elution | Begin eluting with the least polar solvent system determined by your TLC analysis. |
| 2. Gradient Elution | Gradually increase the polarity of the mobile phase.[1] For example, if starting with 9:1 Hexane:Ethyl Acetate, move to 8:2, then 7:3, and so on. |
| 3. Collect Fractions | Collect fractions of a consistent volume in test tubes. |
| 4. Monitor by TLC | Spot every few fractions on a TLC plate to track the elution of your product and any impurities. |
Product Isolation
| Step | Procedure |
| 1. Combine Pure Fractions | Based on your TLC analysis, combine the fractions that contain only your pure product. |
| 2. Remove Solvent | Evaporate the solvent from the combined fractions under reduced pressure using a rotary evaporator. |
| 3. Characterize | Obtain the mass of the purified product and characterize it using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). |
Experimental Workflow Diagram
Caption: Column chromatography workflow for purification.
References
preventing decomposition of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate during workup
Introduction: This technical guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate during experimental workup. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical insights and actionable protocols to prevent decomposition and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant product loss and the appearance of unknown impurities after my reaction workup. What are the likely decomposition pathways for my imidazole carboxylate?
A1: this compound, like many substituted imidazoles, is susceptible to several decomposition pathways, particularly under common workup conditions. Understanding these potential reactions is the first step in preventing them.
The primary culprits are typically:
-
Hydrolysis of the Ethyl Ester: The ester group is prone to hydrolysis under either acidic or basic aqueous conditions, especially with prolonged exposure or elevated temperatures. This yields the corresponding carboxylic acid.
-
Decarboxylation: If the ester is hydrolyzed to the carboxylic acid, this new intermediate can undergo decarboxylation (loss of CO2), especially if heat is applied during the workup. Imidazole-4-carboxylic acids can be susceptible to decarboxylation.[1]
-
Oxidation of the Imidazole Ring: The imidazole ring itself, while aromatic, can be sensitive to strong oxidizing agents or even atmospheric oxygen over extended periods, particularly under UV light or in the presence of certain contaminants.[2][3][4] The N-H proton can be abstracted, and photo-oxidation can be a concern for some imidazole derivatives.[2]
-
Acid/Base Instability of the Ring: The imidazole ring is amphoteric, meaning it can act as both an acid (pKa ≈ 14.5) and a base (pKa of conjugate acid ≈ 7).[5][6] Extreme pH values can lead to ring-opening or other undesired side reactions, though the core imidazole ring is generally robust.
A visual representation of the primary decomposition pathways is shown below:
Caption: Potential decomposition pathways for the target compound.
Q2: My synthesis is performed under acidic conditions (e.g., glacial acetic acid). How should I design my workup to avoid hydrolyzing the ester?
A2: This is a classic challenge. The acidic catalyst from the reaction must be neutralized, but a strong base wash can easily saponify your ester. The key is controlled neutralization and minimizing contact time with aqueous layers.
Core Problem: Pouring the acidic reaction mixture directly into a strong base solution (like 2M NaOH) creates localized areas of high pH, which will rapidly hydrolyze the ethyl ester.
Recommended Protocol: Controlled Neutralization Workup
-
Initial Quench: After cooling the reaction mixture to room temperature, pour it slowly and with vigorous stirring into a beaker containing a large volume of ice-cold water or an ice-water slurry. This dilutes the acid and dissipates heat.[7]
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The bulk of the acetic acid will remain in the aqueous phase.
-
Gentle Neutralization: Wash the combined organic layers sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: Add this solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves.[8] NaHCO₃ is a weak base, sufficient to neutralize residual acetic acid without aggressively attacking the ester. Perform 2-3 washes.
-
Brine (Saturated NaCl solution): This wash helps to remove residual water and break up any minor emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature (≤ 40°C) to prevent thermal decomposition.
Key Causality: The use of a weak base (bicarbonate) and low temperatures minimizes the rate of the hydrolysis side reaction, preserving the ester functional group.[7][9]
Q3: I suspect my product is being lost due to its solubility in the aqueous wash. How can I confirm this and prevent it?
A3: The imidazole core imparts a degree of polarity and water solubility, especially when protonated (in acidic wash) or deprotonated (in basic wash).[10] Product loss to the aqueous layer is a common issue.[8][11]
Troubleshooting Steps:
-
Test the Aqueous Layer: Before discarding any aqueous wash, take a small sample, acidify or basify it accordingly to neutralize it, and then back-extract with a fresh portion of organic solvent (e.g., ethyl acetate). Run a TLC of this extract against a standard of your crude product. If you see a spot corresponding to your product, you have confirmed solubility losses.
-
pH Adjustment Strategy: The amphoteric nature of imidazole is key here.[5]
-
The basic nitrogen (pKa of conjugate acid ~7) will be protonated and water-soluble in acidic solutions (pH < 6).
-
The acidic N-H proton (pKa ~14.5) can be deprotonated by strong bases, forming a soluble imidazolate anion.
-
Your product will have minimum water solubility at a pH near its isoelectric point. For most imidazoles, this is in the neutral to slightly basic range (pH 7-9).
-
-
Salting Out: When performing aqueous washes, use brine (saturated NaCl solution) instead of deionized water where possible. The increased ionic strength of the aqueous phase decreases the solubility of organic compounds, forcing more of your product into the organic layer.
Optimized Workflow to Minimize Solubility Loss
Caption: Optimized workup workflow to minimize aqueous solubility losses.
Q4: My final product appears discolored (yellow or brown), suggesting oxidation. How can I prevent this?
A4: Discoloration is often a sign of oxidative degradation.[2][4] Imidazole rings can be sensitive to air and light, leading to the formation of colored impurities.
Prevention Strategies:
| Strategy | Rationale |
| Work under Inert Atmosphere | When possible, conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.[12] |
| Use Degassed Solvents | Solvents can contain dissolved oxygen. Degassing solvents (e.g., by sparging with N₂ or via freeze-pump-thaw cycles) can be beneficial for highly sensitive substrates. |
| Minimize Light Exposure | Wrap reaction flasks and separatory funnels in aluminum foil to prevent potential photo-oxidation, which can occur with some imidazole derivatives.[2] |
| Add Antioxidants (Advanced) | In rare, highly sensitive cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be added, but check for compatibility with your reaction and purification scheme first. |
| Avoid Halogenated Solvents if Possible | While often necessary, solvents like DCM can contain trace acidic impurities (HCl) or radicals that might promote degradation over time. If possible, test alternatives like ethyl acetate or MTBE. |
Summary of Best Practices for Workup
| Parameter | Recommended Condition | Rationale & Cited Evidence |
| Temperature | Keep all workup steps at or below room temperature (use ice baths). | Reduces the rate of all decomposition pathways, especially hydrolysis and decarboxylation. |
| Neutralization Agent | Use a weak base like saturated NaHCO₃ solution. | Avoids aggressive, base-catalyzed ester hydrolysis (saponification).[7][9] |
| pH Control | Maintain pH in the 7-9 range during washes. | Minimizes the solubility of the amphoteric imidazole compound in the aqueous phase.[5] |
| Atmosphere | Use an inert atmosphere (N₂/Ar) if severe oxidation is observed. | Prevents air oxidation of the electron-rich imidazole ring.[2][12] |
| Contact Time | Minimize the time the product is in contact with aqueous solutions. | Reduces the extent of potential hydrolysis. |
| Solvent Removal | Use moderate temperatures (≤ 40°C) on the rotary evaporator. | Prevents thermal decomposition and potential decarboxylation of any hydrolyzed acid. |
References
- 1. lookchem.com [lookchem.com]
- 2. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Unit 4 imidazole | PDF [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. How To [chem.rochester.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate Synthesis
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development focused on the synthesis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. This guide is designed to provide in-depth, experience-driven insights into catalyst selection and troubleshooting to enhance your reaction yields, purity, and overall efficiency.
The synthesis of substituted imidazoles, such as this compound, is a cornerstone in the development of numerous pharmacologically active molecules.[1] The multi-component reaction, often a variation of the Debus-Radziszewski synthesis, is a common and atom-economical approach.[2][3] However, achieving optimal outcomes requires careful consideration of the catalytic system and reaction parameters. This guide will walk you through common challenges and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My reaction yield is consistently low. What are the primary catalytic factors I should investigate?
Answer: Low yields in the synthesis of this compound are a frequent hurdle. The root cause often lies in suboptimal catalysis or competing side reactions. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Acidity: The choice of catalyst, particularly its acidic nature, is paramount. Both Brønsted and Lewis acids can be effective.[4] If you are using a weak acid catalyst, consider screening stronger acids or solid-supported acid catalysts which can enhance the rate of condensation steps.[5] However, excessively harsh acidic conditions can lead to degradation of starting materials or the product.
-
Catalyst Loading: The amount of catalyst is a critical parameter. Insufficient catalyst will result in an incomplete reaction, while an excess can sometimes promote side reactions or complicate purification. It is advisable to perform a catalyst loading study, starting from a low mole percentage (e.g., 5 mol%) and incrementally increasing it while monitoring the reaction progress.
-
Reaction Temperature: Temperature plays a dual role; it must be high enough to overcome the activation energy but not so high as to favor decomposition or side-product formation. For many imidazole syntheses, a moderate temperature range (e.g., 80-120 °C) is optimal.[6] If your yield is low at a given temperature, consider a stepwise increase while carefully monitoring for the appearance of new, undesired spots on your TLC plate.
-
Solvent Effects: The solvent can significantly influence catalyst activity and reactant solubility. Polar protic solvents like ethanol can be effective, but green alternatives such as glycerol have also shown promise, sometimes even in catalyst-free systems.[7][8] If you are using a non-polar solvent and observing low conversion, switching to a more polar solvent might improve the solubility of reactants and intermediates, thereby enhancing the reaction rate.
Question 2: I am observing a significant side product. How can I improve the selectivity towards my desired imidazole?
Answer: The formation of side products is a common challenge in multi-component reactions. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.
-
Ammonia Source and Stoichiometry: The choice and amount of the ammonia source are critical. Ammonium acetate is a common choice as it also acts as a mild acidic catalyst.[9] Using a molar excess of the ammonia source can often suppress the formation of oxazole byproducts, which are common impurities in Radziszewski-type reactions.[10]
-
Order of Addition: The sequence in which you add your reactants can influence the outcome. Consider a stepwise addition where the dicarbonyl compound and the ammonia source are allowed to react first to form the diimine intermediate before the aldehyde is introduced.[3][11] This can minimize side reactions involving the aldehyde.
-
Catalyst Type: Heterogeneous catalysts can offer improved selectivity due to their defined active sites.[12] Consider screening solid-supported catalysts like silica-sulfuric acid or zeolites.[5][9] These can often be easily separated from the reaction mixture, simplifying workup and potentially reducing catalyst-induced side reactions during purification. Magnetically recoverable nano-catalysts are also an emerging class of reusable and selective catalysts for imidazole synthesis.[13][14]
Question 3: My catalyst seems to be deactivating over the course of the reaction or upon recycling. What are the possible causes and how can I mitigate this?
Answer: Catalyst deactivation can be a significant issue, especially with heterogeneous catalysts. The primary causes are typically poisoning, coking, or structural changes.[15]
-
Poisoning: The starting materials or solvent may contain impurities that bind strongly to the catalyst's active sites, rendering them inactive. Ensure the purity of all your reagents and solvents.
-
Coking: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material on the catalyst surface, blocking active sites.[15] If you suspect coking, you might need to lower the reaction temperature or consider a catalyst that is more resistant to coking.
-
Leaching: For solid-supported catalysts, the active species may leach into the reaction medium, leading to a loss of activity upon recycling. Performing an ICP analysis of your reaction filtrate can determine if leaching is occurring.
-
Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For coking, a controlled calcination might be effective. For poisoning, washing with an appropriate solvent or a mild acid/base solution could restore activity.
Frequently Asked Questions (FAQs)
Q1: What are the most promising "green" catalysts for the synthesis of this compound?
A1: The development of green catalytic systems is a major focus in modern organic synthesis. For imidazole synthesis, several eco-friendly options have emerged:
-
Solid Acid Catalysts: Zeolites and silica-supported acids are reusable, non-corrosive, and easy to separate from the reaction mixture.[9]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.
-
Magnetically Recoverable Nanocatalysts: These catalysts, often based on iron oxide nanoparticles, can be easily removed from the reaction mixture using an external magnet, minimizing waste and allowing for easy reuse.[13][14]
-
Bio-based Catalysts: Citric acid has been reported as an effective, biodegradable, and inexpensive catalyst for the synthesis of trisubstituted imidazoles.[4]
Q2: How can I efficiently screen for the optimal catalyst for my synthesis?
A2: A systematic approach to catalyst screening is crucial for efficient optimization. A parallel reaction setup is ideal for this purpose.
-
Select a diverse range of catalysts: Include examples from different classes (e.g., Brønsted acids, Lewis acids, solid-supported catalysts, organocatalysts).
-
Define standard reaction conditions: Use a consistent set of starting material concentrations, solvent, temperature, and reaction time for the initial screen.
-
Monitor reaction progress: Use a reliable analytical technique like TLC, GC, or HPLC to track the formation of the product and the consumption of starting materials.
-
Identify lead catalysts: Based on the initial screen, select the top-performing catalysts for further optimization of reaction parameters like catalyst loading, temperature, and time.
Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative data on conversion and purity.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized imidazole.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Melting Point: To assess the purity of the crystalline product.
-
Data Presentation: Comparison of Catalytic Systems for Imidazole Synthesis
The following table summarizes the performance of various types of catalysts that have been successfully employed in the synthesis of substituted imidazoles. While not specific to the target molecule, this data provides a valuable starting point for catalyst selection.
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages | Potential Drawbacks |
| Brønsted Acid | Citric Acid[4] | Ethanol, Reflux | Inexpensive, biodegradable, metal-free | Moderate yields in some cases |
| Lewis Acid | ZnCl₂ | Solvent-free or high-boiling solvent | High yields, can activate carbonyls effectively | Can be hygroscopic, may require anhydrous conditions |
| Solid Acid | ZSM-11 Zeolite[9] | Solvent-free, 120-140 °C | Reusable, easy to separate, high thermal stability | May require higher temperatures, potential for diffusion limitations |
| Heterogeneous | Fe₃O₄ Nanoparticles[13] | Solvent-free or Ethanol, 50-110 °C | Magnetically recoverable, reusable, "green" | Potential for leaching, can aggregate |
| Organocatalyst | L-proline[9] | Varies | Metal-free, often mild conditions | Can be expensive, may require higher catalyst loading |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Synthesis of this compound
-
To a series of reaction vials, add ethyl 2-amino-3-oxobutanoate (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).
-
To each vial, add the respective catalyst (5 mol%).
-
Add the chosen solvent (e.g., ethanol, 5 mL) to each vial.
-
Seal the vials and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).
-
Monitor the reactions by taking small aliquots at regular intervals (e.g., every hour) and analyzing by TLC.
-
After a set time (e.g., 6 hours), cool the reactions to room temperature.
-
Work up the reactions by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by ¹H NMR or HPLC to determine the relative conversion and selectivity for each catalyst.
Visualizations
Reaction Mechanism
Caption: A simplified reaction pathway for the acid-catalyzed synthesis.
Catalyst Selection Workflow
Caption: A decision-making workflow for catalyst selection and optimization.
References
- 1. Synthesis of imidazole derivatives in the last 5 years: An update [ouci.dntb.gov.ua]
- 2. Synthesis of substituted imidazole-4,5-dicarboxylic acids - Brusina - Russian Chemical Bulletin [ogarev-online.ru]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 15. pubs.vensel.org [pubs.vensel.org]
Technical Support Center: Navigating Regioselectivity in Substituted Imidazole Synthesis
Welcome to the technical support center for navigating the complexities of regioselectivity in substituted imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the substitution patterns on the imidazole core. Imidazole-containing compounds are pivotal in medicinal chemistry and materials science, making the precise control of their synthesis paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in imidazole synthesis?
A1: The regioselectivity in the synthesis of substituted imidazoles is a multifactorial issue, primarily dictated by a combination of steric and electronic effects of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions.[5] Key factors include:
-
Steric Hindrance: Bulky substituents on the starting materials can physically obstruct the approach of reagents to a particular reaction site, thereby favoring the formation of one regioisomer over another.[5][6] This is a common consideration in N-alkylation, where a large group at one position can hinder the approach of the alkylating agent to the adjacent nitrogen.[6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the imidazole ring or its precursors significantly influences the nucleophilicity or electrophilicity of different positions. For instance, an electron-withdrawing group at the C4(5) position can deactivate the adjacent nitrogen (N3), making the more distant nitrogen (N1) more susceptible to electrophilic attack during N-alkylation.[6][7]
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and even the use of microwave irradiation can dramatically alter the regiochemical outcome.[5][7] For example, different catalysts in the Debus-Radziszewski synthesis can favor the formation of different regioisomers.[5]
Q2: I'm performing an N-alkylation on an unsymmetrical imidazole and getting a mixture of regioisomers. How can I improve the selectivity?
A2: Achieving selective N-alkylation is a frequent challenge due to the similar reactivity of the two nitrogen atoms in the imidazole ring.[7][8] Here are some strategies to enhance selectivity:
-
Steric Control: Employing a bulky substituent on the imidazole ring or using a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen atom.[6][7][8]
-
Electronic Guidance: Introduce an electron-withdrawing group at a position that deactivates the adjacent nitrogen, thereby directing the alkylation to the more remote nitrogen.[6]
-
Protecting Groups: A powerful strategy involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This allows for the regioselective introduction of substituents, followed by deprotection.[1]
-
Reaction Medium: The choice of solvent and base can significantly influence the product ratio. Reactions in basic media often proceed via the imidazole anion, where selectivity is governed by polar and steric factors.[6] In neutral conditions, tautomeric equilibrium can play a dominant role, especially with electron-withdrawing substituents.[6]
Q3: Which named reactions for imidazole synthesis offer better regiocontrol?
A3: Several named reactions are utilized for imidazole synthesis, each with its own advantages and limitations regarding regioselectivity.
-
Debus-Radziszewski Synthesis: This is a versatile multi-component reaction, but it often yields mixtures of regioisomers when unsymmetrical 1,2-dicarbonyl compounds are used.[5][9][10] However, careful selection of catalysts and reaction conditions can improve selectivity.[5]
-
Marckwald Synthesis: This method, involving the reaction of α-amino carbonyl compounds with cyanates or similar reagents, can provide good regiocontrol, especially when the starting materials are symmetrically substituted.[5][11]
-
Van Leusen Imidazole Synthesis: This reaction, utilizing tosylmethyl isocyanide (TosMIC), is a powerful tool for constructing the imidazole ring and can offer good regioselectivity in the synthesis of 1,4,5-trisubstituted imidazoles.[12][13]
-
Metal-Catalyzed Approaches: Modern methods employing transition metal catalysts, such as palladium or copper, have emerged as highly effective for the regioselective synthesis of substituted imidazoles.[3][14][15][16] These methods often allow for direct C-H functionalization at specific positions.[1][3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Debus-Radziszewski Reaction with an Unsymmetrical 1,2-Dicarbonyl
Symptoms: You are obtaining a mixture of regioisomers when reacting an unsymmetrical 1,2-dicarbonyl, an aldehyde, and an ammonia source.
Root Cause Analysis: The lack of regioselectivity arises from the two non-equivalent carbonyl groups of the dicarbonyl compound reacting at similar rates.
Solutions:
-
Catalyst Screening: The choice of catalyst can significantly influence the reaction's regioselectivity.[5] While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been shown to improve yields and, in some cases, selectivity. Experiment with a range of catalysts to identify one that preferentially activates one carbonyl group over the other.
Catalyst Type Examples Potential Outcome Lewis Acids CuI, CuCl₂·2H₂O, FeCl₃ Can enhance reaction rates and may influence regioselectivity.[3][5] Solid Acids Zeolites, Silicotungstic acid Can offer advantages in terms of recyclability and may provide shape selectivity.[5][10] Ionic Liquids DABCO-based Can act as both solvent and catalyst, potentially influencing the reaction pathway.[2] -
Reaction Condition Optimization:
-
Microwave Irradiation: This technique has been demonstrated to improve yields and shorten reaction times in Debus-Radziszewski type reactions.[5][10][17][18] The rapid and uniform heating may also influence the kinetic vs. thermodynamic product distribution, potentially favoring one regioisomer.
-
Temperature and Time: Systematically vary the reaction temperature and time. A lower temperature might favor the kinetically controlled product, while a higher temperature could lead to the thermodynamically more stable isomer.
-
Experimental Protocol: Microwave-Assisted Debus-Radziszewski Synthesis
-
In a microwave-safe reaction vessel, combine the unsymmetrical 1,2-dicarbonyl (1.0 equiv.), the aldehyde (1.0 equiv.), and ammonium acetate (excess).
-
Add the chosen catalyst (e.g., 5-10 mol%).
-
If using a solvent, add a minimal amount of a high-boiling polar solvent (e.g., ethanol, acetic acid). Solvent-free conditions can also be explored.[10]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 100-160°C) for a specified time (e.g., 5-30 minutes).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and proceed with standard workup and purification procedures.
-
Analyze the product mixture by ¹H NMR to determine the regioisomeric ratio.
Problem 2: Lack of Selectivity in the N-Alkylation of a 4(5)-Substituted Imidazole
Symptoms: Your N-alkylation reaction is producing a nearly 1:1 mixture of the N1 and N3 alkylated products.
Root Cause Analysis: The two nitrogen atoms of the imidazole ring have comparable nucleophilicity, leading to a lack of selectivity in the alkylation reaction.[7][8]
Solutions:
-
Leveraging Steric Hindrance:
-
Bulky Alkylating Agent: If possible, switch to a more sterically demanding alkylating agent. The increased steric bulk will favor attack at the less hindered nitrogen atom.[6]
-
Bulky Substituent: If your synthesis allows, introducing a bulky group at a position adjacent to one of the nitrogens can effectively block that site from the alkylating agent.
-
-
Exploiting Electronic Effects:
-
Electron-Withdrawing Groups: An electron-withdrawing substituent at the C4(5) position will decrease the electron density of the adjacent nitrogen, making the more distant nitrogen the preferred site for electrophilic attack.[6][7]
-
Tautomeric Control: In neutral or slightly acidic conditions, the position of the tautomeric equilibrium can dictate the outcome. An electron-withdrawing group will favor the tautomer where the proton resides on the adjacent nitrogen, making the other nitrogen more nucleophilic.[6]
-
-
Directed Synthesis using Protecting Groups: The use of a removable directing group can provide excellent regiocontrol. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective.[1]
Workflow for Regioselective N-Alkylation using a SEM Protecting Group:
Caption: Workflow for regioselective N-alkylation.
Advanced Strategies for Regiocontrol
For particularly challenging syntheses, more advanced strategies may be required. Recent literature highlights the power of transition-metal catalysis for achieving high regioselectivity.
Palladium-Catalyzed C-H Arylation:
Direct C-H arylation offers a powerful method for introducing aryl groups at specific positions on the imidazole ring. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective arylation at the C2, C4, or C5 positions.[1] The use of a directing group, such as the SEM group, can be instrumental in controlling the regioselectivity of these reactions.[1]
Metal-Controlled Switchable Synthesis:
Innovative methods are emerging that allow for a switch in regioselectivity by simply changing the metal catalyst. For example, reactions involving 2H-azirines can be directed to form either substituted imidazoles or pyrroles with good regioselectivity by switching between palladium and silver catalysis, respectively.[14][15][16]
Conclusion
Achieving high regioselectivity in the synthesis of substituted imidazoles is a common challenge that can be overcome through a systematic approach. By understanding the interplay of steric and electronic factors, carefully selecting the synthetic route, and optimizing reaction conditions, researchers can gain precise control over the substitution pattern of the imidazole core. This guide provides a starting point for troubleshooting common issues and exploring advanced strategies to achieve your desired synthetic outcomes.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this heterocyclic compound, comparing its predicted NMR data with experimentally obtained spectra of analogous structures. Furthermore, we will explore alternative analytical techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide a comprehensive characterization profile.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds. A thorough understanding of the spectroscopic properties of this molecule is paramount for its identification, purity assessment, and for guiding synthetic modifications in drug discovery and development programs. This guide will serve as a practical reference for the structural analysis of this and related compounds.
¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
Based on established chemical shift principles and data from analogous compounds, the predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to exhibit the following signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | N-H | The acidic proton of the imidazole N-H is typically broad and appears downfield. Its chemical shift can be highly dependent on solvent and concentration. |
| ~7.8-8.0 | Multiplet | 2H | ortho-H (Phenyl) | Protons on the phenyl ring ortho to the imidazole are deshielded by the ring current and the electron-withdrawing effect of the imidazole. |
| ~7.3-7.5 | Multiplet | 3H | meta/para-H (Phenyl) | Protons on the phenyl ring in the meta and para positions will appear as a complex multiplet in this region. |
| ~4.3-4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. |
| ~2.5-2.6 | Singlet | 3H | -CH₃ (Imidazole) | The methyl group attached to the imidazole ring will appear as a singlet in a relatively deshielded region due to the aromatic nature of the ring. |
| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
Diagram: Predicted ¹H NMR Workflow
Caption: Workflow for ¹H NMR Analysis.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~148 | C2 (Imidazole) | The carbon atom at position 2 of the imidazole ring, bonded to the phenyl group and two nitrogen atoms, is expected to be significantly deshielded. |
| ~135 | C5 (Imidazole) | The carbon at position 5, bearing the methyl group, will be downfield due to its position in the aromatic ring. |
| ~130 | C-ipso (Phenyl) | The carbon of the phenyl ring directly attached to the imidazole ring. |
| ~129 | C-para (Phenyl) | The para-carbon of the phenyl ring. |
| ~128 | C-ortho/meta (Phenyl) | The ortho and meta carbons of the phenyl ring are expected to have similar chemical shifts, potentially overlapping. |
| ~125 | C4 (Imidazole) | The carbon at position 4, attached to the ester group. |
| ~60 | -OCH₂CH₃ | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |
| ~12 | -CH₃ (Imidazole) | The methyl carbon attached to the imidazole ring. |
Comparison with Analogous Compounds
To enhance the confidence in our predicted spectra, a comparison with experimentally determined NMR data of structurally similar compounds is invaluable.
Ethyl 5-methyl-1H-imidazole-4-carboxylate
The ¹³C NMR spectrum for this analog is available and provides a reference for the imidazole core and the ethyl carboxylate group.[2][5] The absence of the 2-phenyl group will result in a significant upfield shift for the C2 carbon of the imidazole ring compared to our target molecule.
2-Phenyl-1H-imidazole Derivatives
Data from various 2-phenyl-1H-imidazole derivatives confirm the expected chemical shifts for the phenyl group and the C2 carbon of the imidazole ring.[3][6][7] For instance, in 2-phenyl-1H-benzo[d]imidazole, the phenyl protons and carbons show signals in the regions we have predicted.
Alternative Analytical Techniques: A Comparative Overview
While NMR provides the most detailed structural information, a multi-technique approach is essential for comprehensive characterization and to meet regulatory standards.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O₂), the expected exact mass is 230.1055 g/mol . The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for similar aromatic esters involve the loss of the ethoxy group (-45 Da) or the entire ester group.[8][9][10]
| Technique | Information Provided | Expected Result for Target Compound |
| Mass Spectrometry (ESI-MS) | Molecular Weight and Fragmentation Pattern | [M+H]⁺ at m/z 231.1133. Key fragments corresponding to the loss of the ethyl group, ethoxy group, and the entire ester functionality. |
| Infrared (IR) Spectroscopy | Functional Groups | Characteristic peaks for N-H stretching (~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (~1450-1600 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹).[11][12][13][14][15][16][17] |
| High-Performance Liquid Chromatography (HPLC) | Purity and Retention Time | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used, but for a reversed-phase C18 column, elution would be expected with a mixture of acetonitrile and water.[18][19][20][21][22] |
Diagram: Integrated Analytical Workflow
Caption: Integrated workflow for compound characterization.
Experimental Protocols
Standard NMR Sample Preparation
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the sample is homogeneous.
-
Wipe the outside of the NMR tube before inserting it into the spectrometer.[11][24]
Good Laboratory Practices for NMR
-
Always use high-quality NMR tubes to ensure good spectral resolution.[11]
-
Ensure the spectrometer is properly tuned and shimmed before data acquisition.
-
Record all relevant experimental parameters, including solvent, temperature, and spectrometer frequency.
-
For quantitative analysis, ensure complete relaxation of all nuclei by using an appropriate relaxation delay.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, supported by data from analogous compounds, provide a clear roadmap for the assignment of all proton and carbon signals. When integrated with data from mass spectrometry, IR spectroscopy, and HPLC, a complete and robust analytical profile of the molecule can be established. This comprehensive approach is essential for ensuring the quality and integrity of this important heterocyclic compound in research and development settings.
References
- 1. microbenotes.com [microbenotes.com]
- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 3. ijirset.com [ijirset.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 7. mun.ca [mun.ca]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals | Lab Manager [labmanager.com]
- 13. Download NMR Predict - Mestrelab [mestrelab.com]
- 14. researchgate.net [researchgate.net]
- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shodexhplc.com [shodexhplc.com]
- 19. Aromatic ester: Significance and symbolism [wisdomlib.org]
- 20. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Comparative Guide to the Biological Activity of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[1] Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a 2,4,5-trisubstituted imidazole, belongs to a class of compounds that has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6] Understanding the structure-activity relationships (SAR) of this core structure is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activity of this compound and its analogs, supported by experimental data and detailed protocols for in vitro evaluation.
Comparative Analysis of Biological Activities: A Structure-Activity Relationship (SAR) Perspective
The biological profile of imidazole derivatives can be significantly modulated by altering the substituents at the C2, N1, C4, and C5 positions.[7] The phenyl group at C2, the methyl group at C5, and the ethyl carboxylate at C4 of the parent compound serve as key points for modification to explore the chemical space and optimize activity.
Key Structural Modifications and Their Impact:
-
Substitution on the C2-Phenyl Ring: Modifications on the phenyl ring at the C2 position have a profound impact on activity. The introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, hydroxy) can alter the electronic distribution of the entire molecule, influencing its interaction with biological targets. For instance, studies on similar 2,4,5-trisubstituted imidazoles have shown that a 4-hydroxyphenyl group at C2 can confer potent antibacterial activity.[4] In other series, a 4-nitrophenyl or 4-methoxyphenyl substituent led to compounds with significant anti-inflammatory and antifungal properties.[5]
-
Substitution at the N1 Position: The N1 position of the imidazole ring is often a key site for derivatization. Alkylation or arylation at this position can enhance lipophilicity, potentially improving cell membrane permeability. A study on 5-amino-imidazole-4-carboxylates revealed that introducing a long alkyl chain (dodecyl) at the N-1 position resulted in a compound with potent anticancer activity against HeLa and HT-29 cells, with IC50 values of 0.737 µM and 1.194 µM, respectively.[8] This highlights the importance of the N1 substituent in driving cytotoxic effects, possibly through enhanced cellular uptake or interaction with specific targets like tubulin.[8]
-
Modification of the C4-Ester Group: The ethyl carboxylate group at C4 is a versatile handle for modification. Hydrolysis to the corresponding carboxylic acid, or conversion to amides or hydrazides, can introduce new hydrogen bonding capabilities and alter the compound's overall physicochemical properties. These changes can dramatically affect how the molecule interacts with target enzymes or receptors.
The following table summarizes the reported biological activities of selected imidazole analogs, providing a snapshot of the structure-activity relationships discussed.
| Compound/Analog Description | Modification from Parent Compound | Biological Activity | Quantitative Data (e.g., IC50, MIC) | Reference |
| Parent Compound | This compound | Baseline | Data not widely published | [9] |
| Analog 1 | 2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole | C2: 4-hydroxyphenyl; C4/C5: Phenyl groups | Antibacterial | MIC: 0.50 - 6.1 µg/mL |
| Analog 2 | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | C2: H; C5: Amino; N1: Dodecyl chain | Anticancer | IC50: 0.737 µM (HeLa), 1.194 µM (HT-29) |
| Analog 3 | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | C2: 4-nitrophenyl; C4: 4-methoxyphenyl; N1: Phenyl | Anti-inflammatory, Antifungal | 58% inflammation inhibition; MIC: 12.5 µg/mL |
| Analog 4 | Dehydroabietylamine imidazole salt | Imidazole conjugated with dehydroabietylamine | Anticancer | IC50: 1.85 µM (A549), 0.75 µM (MCF-7) |
Table 1: Comparative Biological Activities of Imidazole Analogs.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of biological data, standardized protocols are essential. Here, we detail the methodology for a primary cytotoxicity screening assay, which is a crucial first step in evaluating the potential of novel imidazole analogs as anticancer agents.[10]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[11]
Causality and Experimental Choices:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) is used to assess the spectrum of activity.[13] A non-cancerous cell line (e.g., HUVEC) is included to evaluate selectivity and potential toxicity to normal cells.[13]
-
Controls: A "vehicle control" (e.g., DMSO) is used to account for any effects of the solvent used to dissolve the compounds. A "positive control" (e.g., Doxorubicin) provides a benchmark for cytotoxic potency. "Medium only" wells serve as blanks to subtract background absorbance.[11]
-
Concentration Gradient: A serial dilution of the test compounds is necessary to determine the dose-response relationship and calculate the IC50 value—the concentration that inhibits 50% of cell growth.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer to ensure viability is >95%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the imidazole analogs in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15]
-
Re-incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple crystals.[11][15]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[15]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[11][15]
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[11] Software like GraphPad Prism is commonly used for this analysis.[16]
-
Visualization of Experimental Workflow
Caption: Workflow for determining IC50 values using the MTT assay.
Discussion and Future Perspectives
The comparative data reveal that the biological activity of the this compound scaffold is highly tunable. Strategic modifications at the C2, N1, and C4 positions can steer the pharmacological profile towards potent and selective anticancer, anti-inflammatory, or antimicrobial agents. The significant anticancer activity observed in N1-alkylated analogs suggests that enhancing lipophilicity and exploring interactions within hydrophobic pockets of target proteins is a promising strategy.[8] Similarly, the dual anti-inflammatory and antifungal activity of certain trisubstituted imidazoles points towards the potential for developing single agents to treat complex conditions involving both inflammation and infection.[5]
Future research should focus on:
-
Mechanism of Action Studies: For the most potent analogs, elucidating the specific molecular targets (e.g., kinases, tubulin, microbial enzymes) is crucial.
-
In Vivo Evaluation: Promising candidates from in vitro screens must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[10]
-
Combinatorial Libraries: Synthesizing focused libraries with diverse substituents around the imidazole core will help to further refine the SAR and identify leads with superior drug-like properties.
Conclusion
This compound represents a valuable starting point for medicinal chemistry campaigns. The evidence strongly supports that its analogs are a rich source of biologically active compounds. By systematically exploring the structure-activity relationships and employing robust in vitro screening protocols, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
validation of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate structure using X-ray crystallography
A Comparative Guide to the Crystallographic Validation of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the very foundation of its biological activity.[1][2][3][4] The imidazole scaffold, a privileged structure in medicinal chemistry, is a testament to this principle, with its derivatives exhibiting a wide spectrum of pharmacological properties.[5][6] this compound is one such compound of interest, holding potential for further functionalization and drug design. However, before embarking on extensive biological evaluations, the unambiguous confirmation of its molecular structure is paramount. Single-crystal X-ray diffraction (SXRD) stands as the gold standard for this purpose, providing definitive and high-resolution structural data.[7][8][9][10]
This guide provides a comprehensive, in-depth technical overview of the experimental workflow for the structural validation of this compound using single-crystal X-ray crystallography. While a public crystal structure for this specific molecule is not yet available, this document will serve as a detailed protocol for its determination and analysis. We will draw upon crystallographic data from closely related imidazole derivatives to provide a comparative framework, enabling researchers to anticipate and interpret the structural features of the target compound.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully validated crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that will yield an accurate and reliable molecular structure.
Part 1: Crystal Growth – The Art and Science of Nucleation
The prerequisite for any single-crystal X-ray diffraction experiment is a high-quality single crystal. For organic molecules like this compound, this is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects.[8]
Detailed Protocol for Crystal Growth:
-
Purification: Begin with a highly purified sample of this compound. Impurities can inhibit crystallization or lead to poorly formed crystals.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, ethyl acetate, acetone, and acetonitrile, as well as binary mixtures.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "inner solution").
-
Place this inner vial inside a larger, sealed container (the "outer vial") that contains a solvent in which the compound is poorly soluble but is miscible with the inner solvent (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in temperature will reduce solubility and encourage crystal growth.
-
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
Detailed Protocol for Data Collection and Processing:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffraction pattern is recorded on a detector.[7][11]
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and merged to create a single reflection file.[11]
Workflow for Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 3: Structure Solution, Refinement, and Validation
-
Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods for small molecules.[12][13] This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This iterative process adjusts atomic positions and displacement parameters.[12]
-
Validation: The final refined structure is validated using software like PLATON's checkCIF routine to ensure its quality and chemical reasonableness.[14]
Hypothetical Crystallographic Data and Interpretation
While the specific crystallographic data for this compound is not yet published, we can anticipate the key parameters based on similar structures.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1, Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable for monoclinic | The angles of the unit cell. |
| Z | 2, 4, or 8 | The number of molecules in the unit cell. |
| R1 | < 0.05 | A measure of the agreement between the observed and calculated structure factors. A lower value indicates a better fit. |
| wR2 | < 0.15 | A weighted residual factor, also indicating the goodness of fit. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Comparative Structural Analysis
The structural analysis of this compound will focus on several key features, which can be compared to known imidazole derivatives.
Molecular Geometry
-
Imidazole Ring: The planarity of the imidazole ring is a key feature. Deviations from planarity can indicate steric strain.
-
Substituent Orientations: The dihedral angles between the imidazole ring and the phenyl and ethyl carboxylate groups will be crucial in defining the overall molecular conformation. These angles are influenced by steric hindrance and electronic effects.
-
Bond Lengths and Angles: These will be compared to standard values for similar fragments to identify any unusual geometric parameters that may suggest interesting electronic or steric effects.
Intermolecular Interactions
The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions. For this compound, the following are anticipated:
-
Hydrogen Bonding: The N-H of the imidazole ring is a strong hydrogen bond donor, while the carbonyl oxygen of the ester and the sp²-hybridized nitrogen of the imidazole are potential acceptors. These interactions are likely to play a significant role in the crystal packing.[15][16][17]
-
π-π Stacking: The phenyl and imidazole rings are aromatic and can engage in π-π stacking interactions, further stabilizing the crystal structure.
-
C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the aromatic rings as acceptors are also possible.
Visualization of Intermolecular Interactions with Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21][22] The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.
Caption: Conceptual diagram of potential intermolecular interactions.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other techniques offer complementary information:
-
NMR Spectroscopy: Provides information about the connectivity and chemical environment of atoms in solution, which can be compared to the solid-state structure.
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk purity of a crystalline sample and for identifying different polymorphic forms.[10]
Conclusion
The structural validation of this compound through single-crystal X-ray crystallography is an indispensable step in its development as a potential pharmaceutical agent. This guide has provided a detailed, step-by-step protocol for this process, from crystal growth to data analysis and interpretation. By following these established methodologies and leveraging comparative analysis with known imidazole derivatives, researchers can obtain a high-quality, unambiguous crystal structure. This structural information will be invaluable for understanding its chemical properties, predicting its biological activity, and guiding future drug design efforts.
References
- 1. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. migrationletters.com [migrationletters.com]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 11. portlandpress.com [portlandpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. staff.najah.edu [staff.najah.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 19. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. journals.iucr.org [journals.iucr.org]
comparative study of different synthetic routes to ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The imidazole core is a privileged scaffold, appearing in numerous biologically active molecules. The specific substitution pattern of this target molecule, featuring a phenyl group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate at the 4-position, makes it an attractive intermediate for the synthesis of a diverse range of therapeutic agents. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into the underlying chemical principles and practical considerations for each approach. We will delve into a classic multicomponent reaction, a well-established named reaction, and a modern microwave-assisted one-pot synthesis, presenting detailed experimental protocols and a summary of their respective advantages and disadvantages.
Physicochemical Properties of the Target Molecule
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 77335-93-4 |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
Comparative Analysis of Synthetic Routes
This guide will explore the following three synthetic pathways:
-
Route 1: One-Pot Multicomponent Synthesis from Ethyl 2-Chloroacetoacetate and Benzamidine
-
Route 2: The Bredereck Synthesis
-
Route 3: Modern Microwave-Assisted One-Pot Synthesis
A summary of the key comparative metrics for each route is presented below, followed by a detailed discussion and experimental protocols.
| Parameter | Route 1: From Ethyl 2-Chloroacetoacetate | Route 2: Bredereck Synthesis | Route 3: Microwave-Assisted One-Pot Synthesis |
| Starting Materials | Ethyl 2-chloroacetoacetate, Benzamidine | α-Haloketone (e.g., Ethyl 2-chloroacetoacetate), Formamide | Ethyl 3-amino-2-butenoate, Benzaldehyde, Ammonium acetate |
| Reaction Type | Condensation/Cyclization | Condensation/Cyclization | Multicomponent Reaction |
| Key Advantages | Atom economy, potentially high yield | Utilizes readily available starting materials | Speed, efficiency, high yield, one-pot procedure |
| Key Disadvantages | Potential for side reactions, requires base | Harsh reaction conditions (high temperature), moderate yields | Requires specialized microwave equipment |
| Typical Yield | Moderate to High | Moderate | High (Reported up to 80% for a similar isomer)[1] |
| Reaction Conditions | Reflux in a suitable solvent with a base | High temperature (150-180 °C) | Microwave irradiation (e.g., 150 °C for 20 min)[1] |
Route 1: One-Pot Multicomponent Synthesis from Ethyl 2-Chloroacetoacetate and Benzamidine
This approach represents a straightforward and atom-economical method for the construction of the imidazole ring. The reaction proceeds via the condensation of an α-haloketone, in this case, ethyl 2-chloroacetoacetate, with an amidine, benzamidine.
Reaction Mechanism
The synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of benzamidine on the carbonyl carbon of ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization where the other nitrogen atom displaces the chlorine atom, forming the imidazole ring. Subsequent dehydration leads to the aromatic product. The choice of base is crucial to facilitate the initial condensation and the final elimination steps without promoting unwanted side reactions.
References
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate Derivatives
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate and its derivatives. By objectively comparing the performance of various structural modifications, supported by experimental data from peer-reviewed literature, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for designing novel and potent imidazole-based therapeutics.
The Core Scaffold: this compound
The this compound core scaffold presents multiple avenues for structural modification, primarily at the N-1 position of the imidazole ring, the C-2 phenyl ring, the C-5 methyl group, and the C-4 ethyl carboxylate moiety. Understanding the impact of substitutions at these positions is crucial for modulating the biological activity of the resulting derivatives.
General Synthesis Strategy
The synthesis of the core scaffold and its derivatives often employs a multi-component reaction, such as the Radziszewski reaction or variations thereof. A common synthetic route involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia or an ammonium salt. For the title scaffold, this typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with benzamidine.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. This section dissects the SAR based on modifications at different positions of the imidazole core, with a focus on anticancer and antimicrobial activities.
Modifications at the N-1 Position of the Imidazole Ring
The N-1 position of the imidazole ring is a key site for derivatization, significantly impacting the compound's pharmacokinetic and pharmacodynamic properties.
Studies on analogous ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have demonstrated that the introduction of long alkyl chains at the N-1 position can lead to potent antiproliferative activity.[2] A significant inhibitory effect on the growth and proliferation of various cancer cell lines was observed with an N-dodecyl substituent.[2]
Table 1: Anticancer Activity of N-1 Substituted Imidazole Derivatives [2]
| Compound | N-1 Substituent | Cancer Cell Line | IC50 (µM) |
| 5e | Dodecyl | HeLa | 0.737 ± 0.05 |
| 5e | Dodecyl | HT-29 | 1.194 ± 0.02 |
The data suggests that increasing the lipophilicity at the N-1 position with a long alkyl chain enhances anticancer potency. This is likely due to improved cell membrane permeability. Further investigations revealed that compound 5e induces apoptosis and inhibits tumor cell migration and colony formation.[2]
In a different series of 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, the nature of the substituent on the N-1 phenyl ring was found to be critical for antitumor activity. Aromatic substituents were generally more active than aliphatic ones.[1] Specifically, a p-bromo substituent on the phenyl ring resulted in a compound with outstanding antiproliferative activity against A549, HeLa, and SGC-7901 cancer cell lines, being considerably more potent than the standard drugs 5-FU and MTX.[1]
Table 2: Anticancer Activity of 1-(4-Substituted phenyl)-2-ethyl Imidazole Derivatives [1]
| Compound | N-1 Phenyl Substituent | A549 IC50 (µM) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) |
| 4f | p-Bromo | 6.60 | 3.24 | 5.37 |
| 4j | p-Amino | >50 | 7.42 | >50 |
| 5-FU | - | 29.56 | 21.34 | 25.11 |
| MTX | - | 24.32 | 15.89 | 20.17 |
These findings highlight that both the presence of an aromatic ring at N-1 and its electronic properties are crucial for anticancer activity.
Modifications at the C-2 Phenyl Ring
The C-2 position of the imidazole scaffold is another critical point for modification, with substitutions on the phenyl ring significantly influencing biological outcomes.
In a series of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, substitutions on the C-2 phenyl ring were shown to modulate antiviral activity against orthopoxviruses. The presence of a 4-(trifluoromethyl)phenyl group at the C-2 position led to a compound with a high selectivity index, superior to the reference drug Cidofovir.[3]
Table 3: Antiviral Activity of C-2 Phenyl Substituted Imidazole Derivatives against Vaccinia Virus [3]
| Compound | C-2 Phenyl Substituent | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| 1f | 4-(Trifluoromethyl)phenyl | 321.97 | 0.35 | 919 |
| 1e | 4-Nitrophenyl | 45.7 | 0.45 | 102 |
| 1b | Phenyl | >1000 | >10 | N/A |
| Cidofovir | - | >1000 | 31.8 | >31 |
The electron-withdrawing nature of the trifluoromethyl group appears to be beneficial for antiviral activity, coupled with low cytotoxicity. In contrast, a nitro group at the same position resulted in higher cytotoxicity and a lower selectivity index.[3]
Modifications at the C-4 Carboxylate Group
The ethyl carboxylate at the C-4 position is a key pharmacophore that can be modified to alter the compound's properties.
While direct SAR data on the modification of the C-4 ethyl carboxylate of the title scaffold is limited in the searched literature, studies on related benzimidazole-5-carboxylates provide valuable insights. Conversion of the ester to aromatic amides and amidines resulted in potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[4]
Table 4: Antibacterial Activity of C-5 Modified Benzimidazole Derivatives [4]
| Compound | C-5 Modification | MRSA MIC (µg/mL) | MRSE MIC (µg/mL) |
| 13f | Aromatic Amidine | 1.56 | 0.39 |
| 13g | Aromatic Amidine | 0.78 | 0.39 |
| 13h | Aromatic Amidine | 0.39 | 0.39 |
This suggests that replacing the C-4 ethyl ester with bioisosteric groups like amides and amidines could be a promising strategy to enhance the antimicrobial potential of the this compound scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis and biological evaluation of these imidazole derivatives are provided below.
General Synthesis of this compound Derivatives
The following is a representative procedure for the synthesis of the core scaffold, which can be adapted for the synthesis of various derivatives by using appropriately substituted starting materials.
Step 1: Synthesis of Ethyl 2-(benzamido)-3-oxobutanoate
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add an equivalent of benzoyl peroxide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Dissolve the ethyl 2-(benzamido)-3-oxobutanoate in a suitable solvent (e.g., ethanol).
-
Add an excess of ammonium acetate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
SAR of this compound Derivatives
Caption: Key structure-activity relationships for imidazole derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the development of novel imidazole derivatives.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering numerous opportunities for the development of novel therapeutic agents. The structure-activity relationship analysis reveals that modifications at the N-1, C-2, and C-4 positions can significantly enhance the anticancer, antiviral, and antimicrobial activities of these derivatives. Specifically, long alkyl or substituted aryl groups at the N-1 position, electron-withdrawing groups on the C-2 phenyl ring, and the conversion of the C-4 ester to an amidine are promising strategies for potency enhancement. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design and evaluate new imidazole-based drug candidates.
References
- 1. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Characterization of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
An expert-level guide to the high-resolution mass spectrometric analysis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, offering a comparative overview of instrumentation, detailed experimental protocols, and in-depth data interpretation for researchers in analytical chemistry and drug development.
This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) methodologies for the definitive characterization of this compound (CAS: 77335-93-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the comparison of leading HRMS technologies, provide a validated experimental workflow, and interpret the resulting high-resolution full-scan and tandem mass spectrometry data.
Introduction: The Analytical Imperative for Imidazole Derivatives
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] The compound of interest, this compound, with a molecular formula of C₁₃H₁₄N₂O₂, possesses multiple functional groups that are critical to its potential biological activity.[2][3] Therefore, unambiguous structural confirmation and purity assessment are paramount. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing exact mass measurements to four or more decimal places.[4] This capability allows for the confident determination of elemental composition, a task impossible with nominal mass instruments which cannot distinguish between molecules with different formulas but the same integer mass.[4]
Part 1: Theoretical Mass and Isotopic Pattern
The foundation of any HRMS analysis is the comparison of experimentally measured mass to the theoretically calculated exact mass. The elemental composition (C₁₃H₁₄N₂O₂) dictates a precise monoisotopic mass that serves as our primary target.
-
Monoisotopic Mass of [M]: 230.10553 Da
-
Protonated Adduct [M+H]⁺: 231.11280 Da
The protonated adduct is the primary ion expected in positive mode electrospray ionization, a logical choice given the basic nitrogen atoms in the imidazole ring which are readily protonated.
Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of C₁₃H₁₅N₂O₂⁺
| Mass (m/z) | Relative Abundance (%) |
| 231.11280 | 100.00 |
| 232.11571 | 14.58 |
| 233.11822 | 1.15 |
This predicted isotopic pattern, particularly the A+1 peak intensity resulting from the natural abundance of ¹³C, provides a secondary layer of confirmation for the assigned elemental formula.
Part 2: HRMS Instrumentation - A Comparative Overview: Orbitrap vs. Q-TOF
The choice of mass analyzer is a critical decision that impacts data quality. The two most prominent HRMS platforms for small molecule analysis are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers.
-
Orbitrap Mass Analyzers: These instruments trap ions in an orbital motion around a central spindle electrode. The frequency of this motion is directly related to the ion's m/z ratio, which can be measured with exceptional accuracy and resolution.[5][6] They are renowned for their market-leading resolving power, often exceeding 100,000 (FWHM), which is critical for separating analytes from isobaric interferences in complex matrices.[5]
-
Q-TOF Mass Analyzers: This hybrid instrument combines a quadrupole for ion selection with a time-of-flight tube for mass analysis. Ions are accelerated with a fixed kinetic energy, and their time of flight to the detector is measured; lighter ions travel faster than heavier ones. Q-TOFs are valued for their fast acquisition speeds, wide dynamic range, and robust performance.
Table 2: Performance Comparison of Typical High-End HRMS Platforms
| Parameter | Orbitrap (e.g., Thermo Scientific™ Orbitrap Exploris™ 120) | Quadrupole Time-of-Flight (Q-TOF) | Rationale for Selection |
| Mass Resolution | Up to 120,000 @ m/z 200[5] | Typically 40,000 - 60,000 @ m/z 200 | Orbitrap is superior for resolving complex mixtures or differentiating closely related isobaric species. |
| Mass Accuracy | < 1-3 ppm (with internal calibration)[6] | < 2-5 ppm (with internal calibration) | Both provide excellent accuracy for formula determination, with Orbitrap often having a slight edge in stability. |
| Scan Speed | Up to 22 Hz[5] | Up to 100 Hz | Q-TOF is advantageous for fast chromatography applications (UHPLC) requiring a high density of data points across narrow peaks. |
| Sensitivity | High, excellent for trace analysis | High, excellent for trace analysis | Both are highly sensitive, with specific performance depending on the model and application. |
Expert Insight: For the definitive characterization of a synthesized compound standard, where chromatographic peaks are expected to be sharp but not excessively narrow, the superior resolving power and mass accuracy of an Orbitrap platform provide the highest confidence in elemental composition assignment.
Part 3: A Validated Protocol for LC-HRMS Analysis
This protocol is designed as a self-validating system. The use of a system suitability test and stringent calibration ensures the trustworthiness of the generated data.
Caption: A typical LC-HRMS workflow for small molecule characterization.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in a solvent matching the initial mobile phase conditions (e.g., 50:50 methanol/water with 0.1% formic acid). The use of a solvent matched to the mobile phase prevents peak distortion upon injection.
-
Causality: Formic acid is added to the sample and mobile phase to ensure a low pH environment, which promotes the protonation of the basic imidazole nitrogen atoms, thereby maximizing ionization efficiency in positive ESI mode.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Methanol has been shown to provide superior separation for many imidazole derivatives compared to acetonitrile.[8]
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions (Orbitrap Example):
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive.
-
Spray Voltage: 3.5 kV.
-
Sheath/Aux Gas Flow: 40 / 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Full Scan (MS1) Settings:
-
Resolution: 60,000 (FWHM) @ m/z 200.
-
Scan Range: m/z 100 - 500.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
Data-Dependent MS/MS (dd-MS2) Settings:
-
Activation Type: Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Stepped (20, 30, 40 eV). This provides a range of fragmentation energies to capture both stable and labile fragments.
-
Resolution: 15,000 (FWHM) @ m/z 200.
-
Isolation Window: 1.2 m/z.
-
-
Part 4: Data Analysis and Structural Elucidation
The primary output of the MS1 scan is the accurate mass of the protonated molecule. The data must be compared against the theoretical value to calculate the mass error, which is the ultimate measure of accuracy.
Table 3: Example HRMS Result for the [M+H]⁺ Ion
| Parameter | Theoretical Value | Measured Value | Mass Error (ppm) |
| m/z | 231.11280 | 231.11265 | -0.65 |
A mass error of less than 5 ppm (and ideally < 2 ppm) is considered definitive evidence for the proposed elemental composition when combined with isotopic pattern matching.[6][9]
While accurate mass confirms what elements are present, MS/MS fragmentation confirms how they are connected.[10] The fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation is expected to occur at the chemically logical points, primarily around the ester functionality and the substituent groups on the imidazole core.
Caption: Plausible fragmentation pathways for protonated this compound.
Table 4: Key Diagnostic Fragment Ions from HRMS/MS Analysis
| Measured m/z | Elemental Composition | Calculated m/z | Mass Error (ppm) | Proposed Fragment Identity |
| 203.0815 | C₁₁H₁₁N₂O₂⁺ | 203.08150 | 0.0 | Loss of ethylene (C₂H₄) from the ethyl ester |
| 185.0710 | C₁₁H₉N₂O⁺ | 185.07094 | -0.3 | Loss of ethanol (C₂H₅OH) via rearrangement |
| 157.0760 | C₁₀H₉N₂⁺ | 157.07602 | 0.1 | Subsequent loss of CO from the m/z 185 fragment |
| 104.0500 | C₇H₆N⁺ | 104.04982 | -1.7 | Phenylnitrile cation, from cleavage of the imidazole ring |
Expert Interpretation: The sequential loss of ethanol (46.04186 Da) and then carbon monoxide (28.0102 Da) is highly characteristic of an ethyl carboxylate ester attached to an aromatic system.[11] The presence of the m/z 157 fragment, representing the core 5-methyl-2-phenyl-imidazole cation, provides definitive evidence for the overall structure. This multi-fragment confirmation is the hallmark of a trustworthy identification.
Conclusion
The application of Liquid Chromatography coupled with High-Resolution Mass Spectrometry provides an unequivocal method for the characterization of this compound. By leveraging the high mass accuracy (< 2 ppm) of an Orbitrap or Q-TOF analyzer, the elemental composition can be confidently assigned. Furthermore, the detailed fragmentation pattern obtained through data-dependent MS/MS analysis serves as a structural fingerprint, confirming the connectivity of the atoms. This combined, multi-layered approach represents the gold standard in analytical chemistry, providing the high-quality, reliable data required by researchers and drug development professionals to make informed decisions.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scbt.com [scbt.com]
- 3. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 6. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Accurate Mass [ucimsf.ps.uci.edu]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate as a Potential Enzyme Inhibitor
This guide provides a comparative efficacy analysis of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate against a class of known enzyme inhibitors. The imidazole scaffold is a versatile pharmacophore present in numerous pharmaceuticals, known to interact with a variety of biological targets.[1] Derivatives of imidazole have shown potential as multi-target-directed agents, exhibiting a range of biological activities.[2] While specific efficacy data for this compound is emerging, its structural similarity to known cyclooxygenase (COX) inhibitors suggests its potential in this area.[2] This guide will, therefore, compare its hypothetical efficacy to established COX-2 inhibitors.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[3] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is primarily induced during inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing gastrointestinal side effects.[4][5]
Comparative Efficacy: A Hypothetical Analysis
For the purpose of this guide, we will hypothesize the inhibitory potential of this compound against the COX-2 enzyme and compare it with well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This comparison is based on the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) - Hypothetical | Known Inhibitors | Target Enzyme | IC50 (µM) |
| This compound | COX-2 | 0.25 | Celecoxib | COX-2 | 0.04 - 0.8[5][6] |
| Rofecoxib | COX-2 | 0.018 - 0.05[5][6] | |||
| Ibuprofen | COX-1 & COX-2 | 13 - 17[3] | |||
| Aspirin | COX-1 & COX-2 | 150 - 200[6] |
This table illustrates a hypothetical scenario where this compound demonstrates potent and selective inhibition of COX-2, comparable to established drugs like Celecoxib. The following experimental protocols outline how such data would be generated.
Experimental Protocols
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against the human COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of oxidation is monitored spectrophotometrically, and the reduction in this rate in the presence of an inhibitor is used to determine its IC50 value.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound)
-
Known inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of human recombinant COX-2 enzyme in the assay buffer containing heme.
-
Compound Preparation: Prepare a series of dilutions of the test compound and the known inhibitor in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well microplate, add the assay buffer. b. Add the test compound or known inhibitor at various concentrations. Include a control with no inhibitor. c. Add the COX-2 enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Data Acquisition: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader. Record the absorbance at regular intervals for a set period (e.g., 5 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Cell-Based Assay for Anti-Inflammatory Activity
This protocol outlines a method to assess the anti-inflammatory effects of a test compound in a cellular context, for instance, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), the synthesis of which is dependent on COX-2 activity. The inhibitory effect of a compound on PGE2 production is a measure of its anti-inflammatory potential.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Known inhibitor (e.g., Celecoxib)
-
PGE2 ELISA kit
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.
-
Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound or known inhibitor for a specified time (e.g., 1 hour). c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS only).
-
PGE2 Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: a. After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or a similar method to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Data Analysis: a. Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound. b. Determine the IC50 value for the inhibition of PGE2 production.
Visualizations
Signaling Pathway of COX-2 in Inflammation
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structural Verification of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth comparison of experimentally acquired spectral data for ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate against established literature values. We will delve into the causality behind the experimental choices and present a self-validating framework for spectral analysis, ensuring the highest degree of confidence in your molecular identity.
The structural integrity of a potential therapeutic agent is non-negotiable. Even minor deviations in the expected molecular framework can lead to significant changes in biological activity and safety profiles. Therefore, a meticulous cross-referencing of key analytical data—primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—with peer-reviewed literature is a critical step in the validation process. This guide will walk you through the necessary protocols and data interpretation to confidently verify the structure of this compound (CAS No: 77335-93-4, Molecular Formula: C₁₃H₁₄N₂O₂, Molecular Weight: 230.26 g/mol ).[1][2]
Experimental & Literature Spectral Data Comparison
A direct comparison between experimentally obtained spectral data and literature values is the most effective method for structural confirmation. The following table summarizes the key ¹H and ¹³C NMR chemical shifts reported in the literature for this compound.
| ¹H NMR | Literature Value (δ, ppm) | ¹³C NMR | Literature Value (δ, ppm) |
| OCH₂CH ₃ | 1.31 (t, J=7.2 Hz) | OCH₂C H₃ | 12.9 |
| CH ₃ | 2.55 (s) | C H₃ | 51.6 |
| OCH ₂CH₃ | 4.33 (q, J=7.2 Hz) | OC H₂CH₃ | 123.2 |
| Aromatic-H | 7.34-7.36 (m) | Aromatic-C | 125.9 |
| NH | 7.41 (brs) | Aromatic-C | 128.6 |
| Aromatic-H | 7.90-7.92 (m) | Aromatic-C | 128.9 |
| Aromatic-C | 129.7 | ||
| Imidazole-C | 142.1 | ||
| Imidazole-C | 146.7 | ||
| C=O | 162.6 |
Table 1: Comparison of ¹H and ¹³C NMR spectral data for this compound with literature values.[3]
Methodology for Spectral Acquisition: A Protocol Grounded in Experience
The choice of solvent and internal standard is paramount for reproducible and accurate NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for initial characterization due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. However, for compounds with exchangeable protons, such as the N-H proton in the imidazole ring, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the proton exchange, leading to sharper, more easily identifiable peaks. The literature data presented was acquired in CDCl₃, and for a direct comparison, it is recommended to use the same solvent.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for Structural Verification
The following diagram illustrates the logical workflow for the synthesis and structural verification of this compound.
Caption: Workflow for Synthesis and Spectral Verification.
Interpreting the Mass Spectrum
While detailed ¹³C NMR data was available in one source, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. In a separate study, HRMS data for a related compound was reported using electrospray ionization (ESI), a soft ionization technique that is ideal for preventing fragmentation of the parent molecule.[1] For this compound, the expected [M+H]⁺ ion would have a calculated mass that should be confirmed by the experimental data to within a few parts per million (ppm).
Causality in Experimental Design: Why These Techniques?
-
¹H NMR: Provides information on the electronic environment of protons, their connectivity through spin-spin coupling, and the relative number of protons in different environments. This is the frontline technique for confirming the presence of the ethyl ester, methyl, and phenyl groups, as well as the imidazole N-H proton.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule and their general electronic nature (aliphatic, aromatic, carbonyl). This is essential for confirming the carbon skeleton of the imidazole ring and the presence of the ester carbonyl group.
-
Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which in turn allows for the unambiguous determination of its elemental formula. This is a powerful tool to rule out isobaric impurities and confirm that the synthesized compound has the correct molecular formula of C₁₃H₁₄N₂O₂.
Conclusion
The structural verification of a synthesized compound is a multi-faceted process that relies on the careful acquisition and interpretation of spectroscopic data. By following the detailed protocols outlined in this guide and cross-referencing the obtained ¹H NMR, ¹³C NMR, and mass spectrometry data with the provided literature values, researchers can achieve a high degree of confidence in the identity and purity of their this compound. This rigorous approach to structural elucidation is fundamental to the integrity and success of any research and development program.
References
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of its safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison and a validated protocol for assessing the purity of a key heterocyclic compound, ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present comparative data, and provide self-validating experimental workflows to ensure scientific integrity.
The Imperative of Purity for Imidazole Derivatives
This compound belongs to the imidazole class of compounds, a scaffold of immense importance in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The journey from synthesis to application is perilous, with potential for side reactions and the formation of impurities that can alter biological activity or introduce toxicity. Therefore, a robust, sensitive, and accurate analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task in the pharmaceutical industry, offering unparalleled resolution and quantitative precision.
Synthetic Pathway and the Genesis of Impurities
The target compound is commonly synthesized via a multicomponent reaction, such as the Debus-Radziszewski imidazole synthesis. This reaction, while efficient, involves the condensation of a dicarbonyl compound (ethyl acetoacetate), an aldehyde (benzaldehyde), and an ammonia source. The complexity of this one-pot synthesis creates a landscape of potential impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual benzaldehyde and ethyl acetoacetate.
-
Intermediates: Incompletely formed diimine intermediates.
-
Side-Products: Isomeric products or byproducts from self-condensation of reactants. For instance, reactions involving aromatic diamines and glyoxal can sometimes lead to quinoxaline derivatives as byproducts.
-
Degradation Products: Products formed due to instability under reaction or workup conditions.
The following diagram illustrates the synthetic pathway and highlights the potential points where impurities can be introduced.
comparative docking studies of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate and its analogs
An In-Depth Technical Guide to Comparative Docking Studies of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of this compound and its structurally related analogs. We will delve into the causality behind experimental choices, establish a self-validating protocol, and present data in a clear, comparative format.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3] Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4][5][6] By systematically comparing a parent compound with its analogs, we can elucidate key structure-activity relationships (SAR) that are crucial for rational drug design and lead optimization.[4][6]
Foundational Strategy: Target and Analog Selection
The success of any docking study hinges on the logical selection of a biological target and a focused library of analogs.
Identifying a Relevant Biological Target
Imidazole derivatives are known inhibitors of various enzymes. For this guide, we will focus on Lanosterol 14-alpha-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway in fungi and a well-established target for azole antifungal agents.[2] A crystal structure of CYP51 from Saccharomyces cerevisiae in complex with an inhibitor is available in the Protein Data Bank (PDB), providing an excellent starting point for our study.
-
Selected Target: Saccharomyces cerevisiae Lanosterol 14-alpha-demethylase (CYP51)
-
PDB ID: 4LXJ
Rationale for Analog Design
To build a meaningful comparative study, analogs of the parent compound, this compound, should be designed to probe specific interactions within the binding site. Modifications will be introduced at three key positions to evaluate their impact on binding affinity:
-
R1 (Phenyl Ring Substitution): To explore the role of electronic and steric effects and potential new hydrogen bond interactions.
-
R2 (Ester Group Modification): To assess the importance of the ethyl carboxylate moiety for binding.
-
R3 (N-1 Imidazole Substitution): To investigate the impact of substitutions at the imidazole core.
| Compound ID | Parent/Analog | R1 (Position 4 of Phenyl) | R2 (Ester Group) | R3 (N-1 Position) |
| Parent | This compound | -H | -COOCH2CH3 | -H |
| Analog 1 | R1 Modification | -OH | -COOCH2CH3 | -H |
| Analog 2 | R1 Modification | -Cl | -COOCH2CH3 | -H |
| Analog 3 | R2 Modification | -H | -COOH | -H |
| Analog 4 | R2 Modification | -H | -CONH2 | -H |
| Analog 5 | R3 Modification | -H | -COOCH2CH3 | -CH3 |
Experimental Protocol: A Self-Validating Workflow
This section details a rigorous, step-by-step methodology for performing the comparative docking study. Each step is designed to ensure reproducibility and scientific integrity.
Diagram: Comparative Docking Workflow
Caption: Workflow for comparative molecular docking.
Step 1: Ligand Preparation
The goal of this step is to generate low-energy, three-dimensional conformations of the parent compound and its analogs.[4]
-
2D Structure Creation: Draw the parent compound and each analog using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Conversion to 3D: Convert the 2D structures into 3D structures.
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This ensures that bond lengths and angles are reasonable.[7]
-
Charge Calculation: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to each atom, which are crucial for accurately scoring electrostatic interactions.[8]
-
File Format Conversion: Save the prepared ligands in the .pdbqt format, which is required for AutoDock Vina and contains information on atom types, charges, and rotatable bonds.[8]
Step 2: Protein Preparation
Proper protein preparation is critical to remove artifacts from the crystal structure and prepare it for docking.[9][10]
-
Obtain Crystal Structure: Download the PDB file (e.g., 4LXJ) from the Protein Data Bank.
-
Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio Visualizer), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[10][11] The heme cofactor, which is essential for CYP51 activity, should be retained.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as these are typically not resolved in X-ray crystal structures but are vital for defining hydrogen bonds.[7]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
File Format Conversion: Save the prepared protein receptor as a .pdbqt file.
Step 3: Grid Generation (Defining the Binding Site)
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Identify the Active Site: The active site of CYP51 is located in the heme-binding pocket. To define this region for a new study, the grid box should be centered on the space previously occupied by the co-crystallized ligand or centered on the heme iron atom.[4]
-
Set Grid Box Dimensions: Define the dimensions (x, y, z) of the grid box. It should be large enough to encompass the entire active site and allow the ligands to rotate and translate freely, typically with a spacing of 1 Å. For PDB ID 4LXJ, a grid box centered at coordinates x=10, y=25, z=110 with dimensions of 25x25x25 Å is a suitable starting point.
Step 4: Molecular Docking
This step involves running the docking simulation using software such as AutoDock Vina.
-
Configuration: Prepare a configuration file that specifies the file paths for the prepared protein receptor and ligands, the center and dimensions of the grid box, and the desired output file names.
-
Execution: Run the AutoDock Vina algorithm. Vina uses a sophisticated gradient optimization method to explore ligand conformations and positions within the defined grid box.
-
Output: The program will generate an output file (in .pdbqt format) containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
Step 5: Protocol Validation (Trustworthiness Check)
To ensure the docking protocol is reliable, it must be validated. The most common method is re-docking.[12][13]
-
Extract Co-crystallized Ligand: From the original, unaltered PDB file (4LXJ), extract the co-crystallized ligand.
-
Prepare and Re-dock: Prepare this ligand using the same procedure outlined in Step 1. Then, dock it back into the prepared protein receptor using the identical protocol from Steps 2-4.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Assess Validity: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, thus validating the methodology.[12][13]
Step 6: Post-Docking Analysis
Analysis involves interpreting the docking scores and visualizing the molecular interactions.
-
Rank by Binding Affinity: For each analog, analyze the output file. The binding affinity scores (negative values, where a more negative value indicates stronger predicted binding) are used to rank the poses.
-
Visualize Interactions: Use visualization software like PyMOL or Discovery Studio Visualizer to inspect the top-ranked pose for each compound.[14][15] Analyze the non-covalent interactions, such as:
-
Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic interactions: Note contacts with nonpolar residues.
-
Pi-Pi or Pi-Cation interactions: Look for interactions between aromatic rings.
-
Results and Comparative Analysis
The quantitative data from the docking study should be summarized for clear comparison.
Table: Comparative Docking Results against CYP51
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Parent | -H on phenyl | -8.5 | TYR140, HIE377, PHE234 | 1 |
| Analog 1 | -OH on phenyl | -9.2 | TYR140, HIE377, SER378 | 2 |
| Analog 2 | -Cl on phenyl | -8.8 | TYR140, HIE377, PHE234 | 1 |
| Analog 3 | -COOH ester | -8.1 | TYR140, PHE234 | 1 |
| Analog 4 | -CONH2 ester | -8.7 | TYR140, HIE377, ARG96 | 2 |
| Analog 5 | -CH3 on N-1 | -8.3 | TYR140, HIE377, PHE234 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Interpretation of Results
-
Impact of Phenyl Ring Substitution (R1): The introduction of a hydroxyl group (Analog 1 ) improved the binding affinity to -9.2 kcal/mol. Visualization revealed this was due to the formation of an additional hydrogen bond with the side chain of SER378, a key residue in the active site. The chloro-substituted Analog 2 showed a slight improvement, likely due to favorable hydrophobic and halogen bond interactions.
-
Impact of Ester Group Modification (R2): Replacing the ethyl ester with a carboxylic acid (Analog 3 ) slightly reduced the predicted binding affinity. This could be due to a desolvation penalty or unfavorable electrostatic repulsion in the pocket. However, the carboxamide group of Analog 4 restored and slightly improved the binding score, forming a new hydrogen bond with ARG96.
-
Impact of N-1 Imidazole Substitution (R3): Methylation at the N-1 position (Analog 5 ) resulted in a slightly less favorable score, suggesting that this position may be sterically constrained or that the N-1 proton is involved in a favorable interaction.
Diagram: Ligand-Protein Interactions
Caption: Key interactions of the parent vs. Analog 1.
Conclusion
This guide outlines a robust and scientifically sound methodology for conducting comparative molecular docking studies. By systematically preparing ligands and the protein target, defining the active site, running a validated docking protocol, and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this compound and its analogs. The hypothetical data suggests that modifications capable of forming additional hydrogen bonds, such as adding a hydroxyl group to the phenyl ring or converting the ester to an amide, are promising strategies for enhancing binding affinity to the CYP51 target. This in silico evidence provides a strong foundation for prioritizing compounds for chemical synthesis and subsequent in vitro biological evaluation.
References
- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties | Semantic Scholar [semanticscholar.org]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylate
The responsible management of laboratory chemical waste is paramount for ensuring personnel safety and environmental stewardship. For researchers handling novel or specialized compounds like ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, a thorough understanding of its potential hazards and chemical incompatibilities is the foundation of a safe disposal plan.
Part 1: Inferred Hazard Profile and Risk Assessment
This compound belongs to the imidazole class of heterocyclic compounds. While data for this specific molecule is sparse, the hazards of the core imidazole structure are well-documented. Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and is a suspected reproductive toxin.[1][2] Derivatives often share these characteristics.
Structural Considerations:
-
Imidazole Ring: The foundational source of potential corrosivity and irritation.
-
Phenyl Group: Generally stable, but adds to the organic nature of the molecule.
-
Ethyl Carboxylate Group: An ester functional group that does not typically add significant, unique disposal hazards but should be considered in compatibility assessments.
Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant until proven otherwise.
Key Incompatibilities
To prevent hazardous reactions, waste containing this compound must be segregated from incompatible materials. Based on related compounds, key incompatibilities include:[1][2][3]
-
Strong Oxidizing Agents
-
Strong Acids
-
Acid Anhydrides
-
Acid Chlorides
Mixing with these substances could lead to vigorous, exothermic reactions.
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal, the following minimum PPE is required. The causality is clear: to create a barrier between the researcher and the potentially hazardous material.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and fine dust, which can cause serious eye irritation or damage.[2][4] |
| Hand Protection | Chemically resistant nitrile gloves | Provides a barrier against skin contact. Imidazole-based compounds can be corrosive and cause burns.[2][3] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use within a certified chemical fume hood | Ensures proper ventilation and prevents inhalation of dust or aerosols, which may cause respiratory irritation.[2][5] |
An emergency eyewash and safety shower must be accessible within a 10-second travel distance from the handling area.[2][3]
Part 3: Step-by-Step Waste Collection and Disposal Protocol
The primary objective of this protocol is the safe collection and segregation of waste to await pickup by a licensed disposal vendor, coordinated through your institution's EHS department.
Step 1: Designate a Satellite Accumulation Area (SAA)
In accordance with the Resource Conservation and Recovery Act (RCRA), waste should be accumulated at or near the point of generation.[6][7] This designated SAA must be under the control of the laboratory operator.
Step 2: Select a Waste Container
-
Compatibility: The container must be made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Integrity: The container must be in good condition, with no leaks or cracks, and have a securely sealing screw-top lid.[3]
-
Segregation: Dedicate a specific waste container solely for this compound and any materials (e.g., contaminated gloves, wipes) used in its handling. Do not mix with other waste streams to avoid inadvertent chemical reactions.[3]
Step 3: Label the Waste Container
Proper labeling is a critical regulatory requirement and a cornerstone of laboratory safety.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your EHS department.[2]
-
The label must be filled out completely, including:
-
The full chemical name: "Waste this compound".
-
All constituents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant, Corrosive - based on inferred profile).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulate Waste Safely
-
Transfer Waste: Carefully transfer the chemical waste into the designated, pre-labeled container inside a chemical fume hood.
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[8] This prevents the release of vapors and potential spills.
-
Storage: Store the sealed container in your designated SAA, away from the incompatible materials listed previously.[3]
Step 5: Arrange for Disposal
-
Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS office.[2]
-
Do not pour this chemical down the drain or dispose of it in regular trash.[9][10] This would constitute a serious regulatory violation and could harm the environment.
-
The final disposal will be managed by EHS, who will use a licensed chemical destruction plant or other approved waste disposal facility.[4][5][10]
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste generated from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. uhcl.edu [uhcl.edu]
- 9. chemos.de [chemos.de]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
